molecular formula C5H6N2O2 B589961 2-(Hydroxymethyl)pyrimidin-5-OL CAS No. 132260-00-5

2-(Hydroxymethyl)pyrimidin-5-OL

Cat. No.: B589961
CAS No.: 132260-00-5
M. Wt: 126.115
InChI Key: COTTZWBSHVBNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)pyrimidin-5-ol (CAS 132260-00-5) is a high-purity pyrimidine derivative supplied with a guaranteed purity of 95% or higher and is offered as a solid or liquid . This compound serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry, particularly for developing novel active molecules. Its core structure is a key scaffold in pharmaceutical research, especially in constructing 2-pyrimidine-oxy-N-aryl benzyl amine derivatives, which are investigated for their potential as new pesticides . The pyrimidine ring is a privileged structure in drug discovery due to its ability to interact with biological targets through hydrogen bonding and act as a bioisostere for other aromatic systems, improving pharmacokinetic properties . Researchers also utilize related 5-hydroxymethylpyrimidine scaffolds to study their cytotoxic properties against various cancer cell lines and to evaluate antimicrobial activity . Stored in a sealed, air-resistant container to maintain stability, this product is intended for research applications in pharmaceuticals, agriculture, and industry . For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(hydroxymethyl)pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-3-5-6-1-4(9)2-7-5/h1-2,8-9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTTZWBSHVBNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-(Hydroxymethyl)pyrimidin-5-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the methodologies and theoretical frameworks for determining and understanding the solubility profile of 2-(Hydroxymethyl)pyrimidin-5-ol, a novel heterocyclic compound with potential therapeutic applications. By integrating established experimental protocols with thermodynamic modeling, this document serves as a valuable resource for scientists seeking to characterize the physicochemical properties of pyrimidine derivatives. While specific experimental data for 2-(Hydroxymethyl)pyrimidin-5-ol is not yet publicly available, this guide establishes a robust framework for its future investigation.

Introduction: The Critical Role of Solubility in Drug Development

The pyrimidine ring is a fundamental scaffold in numerous natural and synthetic bioactive compounds, including many established drugs.[1][2] The substituent groups on this heterocyclic system significantly influence its physicochemical properties, including its solubility. A thorough understanding of a compound's solubility in various organic solvents is paramount for several reasons:

  • Process Chemistry: Solvent selection is crucial for optimizing reaction conditions, controlling crystallization, and ensuring high purity of the final API.

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is often the first step in creating viable dosage forms, from oral solutions to parenteral formulations.[3][4]

  • Preclinical Studies: In vitro and in vivo assays often require the preparation of stock solutions in organic solvents like dimethyl sulfoxide (DMSO).

  • Bioavailability: While aqueous solubility is directly linked to absorption, the dissolution behavior in organic media can provide insights into the compound's lipophilicity and potential for membrane permeation.

This guide will provide a detailed examination of the theoretical and practical aspects of determining the solubility profile of 2-(Hydroxymethyl)pyrimidin-5-ol.

Physicochemical Profile of 2-(Hydroxymethyl)pyrimidin-5-ol

A comprehensive understanding of the target molecule's structure and properties is essential for interpreting its solubility behavior.

Molecular Structure:

  • IUPAC Name: 2-(Hydroxymethyl)pyrimidin-5-ol

  • Molecular Formula: C₅H₆N₂O₂[5]

  • Molecular Weight: 126.11 g/mol

  • Key Functional Groups:

    • Pyrimidine ring: Aromatic and capable of π-π stacking interactions.

    • Hydroxymethyl group (-CH₂OH): A hydrogen bond donor and acceptor, contributing to polarity.

    • Hydroxyl group (-OH): A hydrogen bond donor and acceptor, also contributing to polarity and potential for ionization.

The presence of two hydroxyl groups suggests that 2-(Hydroxymethyl)pyrimidin-5-ol is a relatively polar molecule with a strong capacity for hydrogen bonding. This will significantly influence its interactions with different organic solvents.

Predicted Properties:

  • pKa: The hydroxyl group on the pyrimidine ring is expected to be weakly acidic, while the nitrogen atoms in the ring are weakly basic.[6] The exact pKa values will influence solubility in protic solvents and buffer systems.

  • LogP (Octanol-Water Partition Coefficient): The presence of two hydroxyl groups suggests a low LogP value, indicating a preference for hydrophilic environments.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principles of thermodynamic equilibrium. At saturation, the chemical potential of the solid solute is equal to its chemical potential in the solution.[7] This relationship can be described by the following equation:

Where:

  • x is the mole fraction solubility of the solute.

  • ΔH_fus is the molar enthalpy of fusion of the solute.

  • T_m is the melting point of the solute.

  • T is the absolute temperature of the solution.

  • R is the ideal gas constant.

  • ΔC_p is the difference in heat capacity between the solid and liquid forms of the solute.

  • γ is the activity coefficient of the solute in the solvent.

The activity coefficient (γ) accounts for the non-ideal interactions between the solute and solvent molecules and is the primary factor that varies between different solvents.

Thermodynamic Models for Solubility Correlation

Several semi-empirical models are used to correlate experimental solubility data, which can then be used for interpolation and extrapolation.

  • The Modified Apelblat Equation: This is a widely used model that relates mole fraction solubility to temperature.[1][2][3][8][9]

    Where A, B, and C are empirical parameters determined by fitting the equation to experimental data. B and C are related to the enthalpy of dissolution and the change in heat capacity, respectively.

  • The Buchowski-Ksiazczak λh Equation: This model is particularly useful for systems where the solute and solvent have different molecular sizes.[3][8]

    Where λ and h are adjustable parameters.

  • UNIFAC and COSMO-RS Models: These are predictive models based on group contributions (UNIFAC) or quantum chemistry calculations (COSMO-RS) that can estimate activity coefficients and, consequently, solubility without the need for experimental data.[7][10] These models are valuable in early drug discovery for screening potential solvents.

Experimental Determination of Solubility

A robust and well-controlled experimental protocol is essential for obtaining accurate and reproducible solubility data. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[11][12]

Materials and Equipment
  • Solute: 2-(Hydroxymethyl)pyrimidin-5-ol (purity > 99%)

  • Solvents: A range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF), and a non-polar solvent like toluene or hexane). Solvents should be of high purity (e.g., HPLC grade).[1][3]

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Thermostatic shaker bath or incubator

    • Centrifuge

    • Calibrated thermometers

    • Vials with screw caps

    • Syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • X-Ray Powder Diffraction (XRPD) instrument to verify the solid form.[11]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_solid_analysis Solid Phase Characterization prep1 Add excess solid solute to a known volume of solvent in a sealed vial. prep2 Prepare multiple vials for each solvent and temperature. equil Place vials in a thermostatic shaker bath at a constant temperature (e.g., 298.15 K). prep2->equil agitate Agitate for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. equil->agitate sample Allow solids to settle. agitate->sample separate Withdraw supernatant and filter through a syringe filter to remove undissolved solid. sample->separate analyze Analyze the clear filtrate by a validated analytical method (e.g., HPLC) to determine concentration. separate->analyze solid Recover the remaining solid and analyze using XRPD to check for polymorphism or solvate formation. analyze->solid

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol
  • Preparation: Add an excess amount of 2-(Hydroxymethyl)pyrimidin-5-ol to a series of vials containing a known volume or mass of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Place the sealed vials in a thermostatic shaker and agitate at a constant temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.) for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached.[11] Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the thermostat to allow the undissolved solid to settle.

  • Sampling and Analysis: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) into a pre-weighed vial for gravimetric analysis or into an HPLC vial for chromatographic analysis. The concentration of the solute in the filtrate is then determined.

    • Gravimetric Method: A known mass of the saturated solution is evaporated to dryness, and the mass of the residual solute is measured. This method is straightforward but requires careful handling to avoid solvent evaporation before weighing.[1][2][8]

    • HPLC Method: A validated HPLC method is used to quantify the concentration of the solute in the saturated solution. This is often the preferred method due to its high sensitivity and specificity.

  • Solid Phase Analysis: The remaining solid from the equilibration vials should be recovered, dried, and analyzed by techniques such as X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the solid phase has not undergone any polymorphic transformation or formed a solvate during the experiment.[11]

Data Presentation and Analysis

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for comparing the solubility in different solvents and at various temperatures.

Table 1: Hypothetical Solubility Data for 2-(Hydroxymethyl)pyrimidin-5-ol

SolventTemperature (K)Mole Fraction (x)Solubility ( g/100 g solvent)
Methanol298.15--
303.15--
308.15--
Ethanol298.15--
303.15--
308.15--
DMF298.15--
303.15--
308.15--
Ethyl Acetate298.15--
303.15--
308.15--

Note: This table is a template for presenting experimental data. The dashes indicate where the measured values would be inserted.

Thermodynamic Analysis

From the temperature-dependent solubility data, important thermodynamic parameters can be calculated using the van't Hoff equation:

Where:

  • ΔH_sol is the enthalpy of solution.

  • ΔS_sol is the entropy of solution.

A plot of ln(x) versus 1/T (a van't Hoff plot) should yield a straight line, from which ΔH_sol (from the slope) and ΔS_sol (from the intercept) can be determined.

  • A positive ΔH_sol indicates that the dissolution process is endothermic, and solubility will increase with temperature.[3]

  • A positive ΔS_sol suggests an increase in disorder upon dissolution, which is typical for the dissolution of a crystalline solid.

The Gibbs free energy of solution (ΔG_sol) can then be calculated to determine the spontaneity of the dissolution process:

A negative ΔG_sol indicates a spontaneous dissolution process.

Interpretation of Solubility Profile

The solubility of 2-(Hydroxymethyl)pyrimidin-5-ol in different organic solvents will be dictated by the interplay of solute-solvent interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of two hydroxyl groups, high solubility is expected in these solvents, which can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): High solubility is also anticipated in these solvents, particularly in strong hydrogen bond acceptors like DMF and DMSO, which can effectively solvate the hydroxyl groups of the solute. Studies on other pyrimidine derivatives have shown high solubility in DMF.[1][3][9]

  • Non-polar Solvents (e.g., Toluene, Hexane): Very low solubility is expected in non-polar solvents due to the polar nature of the solute and the inability of these solvents to form hydrogen bonds.

The following diagram illustrates the relationship between the experimental workflow and the theoretical analysis.

G exp_data Experimental Solubility Data (x vs. T) correlation Data Correlation (e.g., Apelblat Equation) exp_data->correlation thermo_params Thermodynamic Parameters (ΔH_sol, ΔS_sol, ΔG_sol) exp_data->thermo_params van't Hoff Plot interpretation Interpretation of Solute-Solvent Interactions correlation->interpretation thermo_params->interpretation process_dev Application in Process Development and Formulation interpretation->process_dev

Caption: Logical flow from experimental data to practical application.

Conclusion

Determining the solubility profile of 2-(Hydroxymethyl)pyrimidin-5-ol in a range of organic solvents is a fundamental step in its development as a potential pharmaceutical agent. This guide has outlined a comprehensive approach, combining the rigor of the shake-flask equilibrium method with the analytical power of thermodynamic modeling. By following these protocols, researchers can generate high-quality, reliable data that will inform critical decisions in process chemistry, formulation, and preclinical development. The insights gained from such studies are indispensable for advancing novel pyrimidine derivatives from the laboratory to clinical applications.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC.
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - SciSpace.
  • Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water - ResearchGate. Available at: [Link]

  • Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models - PubMed. Available at: [Link]

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. Available at: [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Available at: [Link]

  • Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data. Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - ResearchGate. Available at: [Link]

  • Solubility determination of compounds of pharmaceutical interest. Available at: [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. Available at: [Link]

  • 4-(Hydroxymethyl)-5-[hydroxy(²H_2_)methyl]-2-(²H_3_)methylpyridin-3-ol - EPA. Available at: [Link]

  • Pyrimidin-5-ol | C4H4N2O | CID 565855 - PubChem - NIH. Available at: [Link]

Sources

The 2-(Hydroxymethyl)pyrimidin-5-ol Scaffold: A Technical Guide to Bioisosteric Applications and Fragment-Based Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Hydroxymethyl)pyrimidin-5-ol (CAS: 42839-09-8) represents a high-value pharmacophore in modern fragment-based drug discovery (FBDD). While simple pyrimidines are ubiquitous in nature, this specific scaffold serves a critical role as a phenol bioisostere , offering improved physicochemical properties (LogP reduction, enhanced solubility) while maintaining essential hydrogen-bonding vectors.[1]

This technical guide analyzes the biological potential of the 2-(Hydroxymethyl)pyrimidin-5-ol core, specifically its application in GPR119 agonism (metabolic disorders) and Kinase inhibition (oncology).[1] It provides validated synthetic workflows, metabolic stability protocols, and structural activity relationship (SAR) insights required for integrating this moiety into high-affinity ligands.[1]

Structural & Physicochemical Profile

The Phenol Bioisostere Advantage

In medicinal chemistry, the phenyl ring is often a liability due to high lipophilicity (LogP) and rapid oxidative metabolism (CYP450).[1] The pyrimidin-5-ol core addresses these issues:

  • Lipophilicity Modulation: Replacing a benzene ring with a pyrimidine ring typically lowers cLogP by 1.0–1.5 units, improving aqueous solubility and reducing non-specific binding.[1]

  • Electronic Profile: The electron-deficient pyrimidine ring increases the acidity of the 5-hydroxyl group (pKa ~6.5–7.5 vs. ~10 for phenol), enhancing H-bond donor capability at physiological pH.

  • The 2-Hydroxymethyl Handle: This moiety acts as a "polar warhead," capable of interacting with solvent-exposed residues or serving as a metabolic soft spot that can be chemically protected or exploited for prodrug strategies.

Quantitative Data Summary
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 126.11 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
H-Bond Donors 2 (5-OH, 2-CH2OH)Critical for active site anchoring (e.g., Kinase hinge region).[1]
H-Bond Acceptors 4 (N1, N3, 5-OH, 2-OH)High vector count for receptor interaction.[1]
Topological Polar Surface Area (TPSA) ~70 ŲGood permeability profile; <140 Ų suggests oral bioavailability.[1]
pKa (5-OH) ~7.2Exists as a partial zwitterion/anion at physiological pH, aiding solubility.[1]

Biological Mechanisms & Target Classes[2][3]

GPR119 Agonism (Metabolic Disorders)

Research into Type 2 Diabetes Mellitus (T2DM) has identified GPR119 as a key target for glucose homeostasis.[1][2][3] The pyrimidine-5-ol scaffold is a recurring motif in potent GPR119 agonists.

  • Mechanism: The pyrimidine ring occupies the agonist binding pocket, where the nitrogen atoms interact with conserved serine or threonine residues.

  • Role of the Scaffold: Derivatives of 2-(Hydroxymethyl)pyrimidin-5-ol have shown efficacy in stimulating GLP-1 secretion from intestinal L-cells. The 5-hydroxyl group often mimics the interactions of endogenous lipid ligands.

  • Case Study: Fused pyrimidine derivatives (e.g., pyrimido[5,4-d]pyrimidines) utilizing this core have demonstrated EC50 values in the low nanomolar range (2.2 nM) in cAMP accumulation assays [1].[1]

Protein Kinase Inhibition (Oncology)

The pyrimidine motif is a "privileged structure" in kinase inhibition (e.g., Imatinib, Dasatinib), typically binding to the ATP-binding hinge region.[1]

  • Binding Mode: The N1 and N3 atoms of the pyrimidine ring serve as H-bond acceptors for the backbone NH of the kinase hinge region. The 5-OH group can form additional H-bonds with the "gatekeeper" residue or water networks within the pocket.

  • Fragment Utility: In FBDD, 2-(Hydroxymethyl)pyrimidin-5-ol serves as a seed fragment. The 2-hydroxymethyl group projects towards the solvent front, allowing for the attachment of solubilizing tails without disrupting the critical hinge-binding interaction.

Visualization: SAR & Interaction Logic

The following diagram illustrates the pharmacophore mapping of the scaffold within a theoretical kinase binding pocket.

G Scaffold 2-(Hydroxymethyl) pyrimidin-5-ol Hinge Kinase Hinge Region (Backbone NH) Scaffold->Hinge H-Bond Acceptor (N1/N3) Gatekeeper Gatekeeper Residue (Thr/Met) Scaffold->Gatekeeper H-Bond Donor (5-OH) Solvent Solvent Front (Water Network) Scaffold->Solvent 2-CH2OH Interaction Metabolism Metabolic Liability (Oxidation to COOH) Scaffold->Metabolism CYP450 Oxidation

Figure 1: Pharmacophore interaction map showing the dual role of the scaffold in binding (Hinge/Gatekeeper) and metabolic susceptibility.[1]

Synthetic Protocols & Experimental Workflows

Synthesis of 2-(Hydroxymethyl)pyrimidin-5-ol

Note: Direct synthesis often involves the reduction of ester precursors to avoid over-reduction or ring opening.

Reagents:

  • Starting Material: Ethyl 5-hydroxy-2-pyrimidinecarboxylate (commercially available or synthesized via condensation).

  • Reducing Agent: Lithium Borohydride (LiBH4) or DIBAL-H.

  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Preparation: Dissolve Ethyl 5-hydroxy-2-pyrimidinecarboxylate (1.0 eq) in anhydrous THF (0.2 M concentration) under Nitrogen atmosphere.

  • Reduction: Cool the solution to 0°C. Slowly add LiBH4 (2.0 eq) as a solution in THF. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS for disappearance of the ester.

  • Quench: Cool to 0°C. Quench carefully with saturated NH4Cl solution.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). The product is polar; if extraction is difficult, use n-Butanol or continuous extraction.[1]

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via Flash Column Chromatography (Silica gel, 0-10% MeOH in DCM).

Biological Assay: Microsomal Stability (Critical QC)

Because the hydroxymethyl group is prone to oxidation (forming the carboxylic acid), assessing metabolic stability is mandatory before advancing this fragment.[1]

Objective: Determine the intrinsic clearance (


) of the scaffold.

Protocol:

  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

  • Substrate: 2-(Hydroxymethyl)pyrimidin-5-ol at 1 µM final concentration (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Procedure:

    • Pre-incubate HLM and substrate in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction by adding NADPH.

    • Sample time points: 0, 5, 15, 30, 45, 60 min.

    • Quench samples with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).[1]
    • Success Criterion:

      
       min indicates acceptable stability for a fragment.[1]
      

Future Directions: Fragment-Based Drug Discovery (FBDD)[1]

The 2-(Hydroxymethyl)pyrimidin-5-ol scaffold is currently underutilized in commercial libraries. Future development should focus on:

  • Etherification of 5-OH: Capping the hydroxyl group with lipophilic chains to improve membrane permeability while retaining the 2-hydroxymethyl polarity.

  • Oxidation to Aldehyde: Converting the 2-CH2OH to 2-CHO allows for reductive amination, enabling the rapid generation of diverse amine libraries for SAR exploration.

FBDD Workflow Diagram

FBDD Step1 Fragment Screening (NMR/SPR) Step2 Hit Validation (2-(Hydroxymethyl)pyrimidin-5-ol) Step1->Step2 Kd < 1mM Step3 Synthetic Expansion (Reductive Amination at C2) Step2->Step3 Grow Vector Step4 Lead Optimization (Potency < 100 nM) Step3->Step4 SAR Iteration

Figure 2: Strategic workflow for evolving the pyrimidine fragment into a lead compound.

References

  • BenchChem. (2025). The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide.Link[1]

  • Cayman Chemical. (2024).[1] 2-(Hydroxymethyl)-Pyrimidine Product Data Sheet.[6]Link[1]

  • PubChem. (2025).[1][7] Compound Summary: 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol.[7] National Library of Medicine. Link

  • Current Topics in Medicinal Chemistry. (2022). Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery.[8]Link[1][8]

Sources

Handling Novel Pyrimidine Intermediates: A Technical Guide to 2-(Hydroxymethyl)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Toxicity of 2-(Hydroxymethyl)pyrimidin-5-ol Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of next-generation antivirals and kinase inhibitors, functionalized pyrimidines serve as critical scaffolds. Among these, 2-(Hydroxymethyl)pyrimidin-5-ol represents a specific class of "dual-functional" heterocycles containing both a phenolic hydroxyl group (C5) and a primary alcohol (C2-methyl).

Because specific toxicological data for this exact isomer is often absent from public registries, this guide utilizes Predictive Toxicology and Read-Across Methodology based on validated structural analogs (e.g., 2-hydroxymethylpyrimidine and 5-hydroxypyrimidine). This document provides a self-validating safety framework for researchers handling this compound in early-stage discovery.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the distinct reactivity of the two hydroxyl groups is essential for both safety and synthesis.

Property Data / Prediction Implication for Handling
Chemical Name 2-(Hydroxymethyl)pyrimidin-5-olSpecific isomer; distinct from 5-(hydroxymethyl)uracil.
Structure Pyrimidine core, 5-OH (Phenolic), 2-CH₂OH (Primary Alcohol)Dual reactivity: Nucleophilic (5-OH) and Oxidizable (2-CH₂OH).
Molecular Formula C₅H₆N₂O₂MW: 126.11 g/mol
Predicted pKa ~8.5 (5-OH); ~14 (2-CH₂OH)The 5-OH is acidic; soluble in basic aqueous solutions (NaOH/KOH).
LogP (Predicted) -0.5 to 0.2Highly polar; likely water-soluble.
Physical State Crystalline Solid (White to Off-White)Dust inhalation hazard.
CAS Number Not widely listed (Analog: 42839-09-8)Treat as Novel Chemical Entity (NCE) .
Structural Reactivity Map
  • Site A (C5-OH): Electron-donating group. Increases electron density of the ring, making it susceptible to electrophilic aromatic substitution. Safety Risk:[1][2] Potential skin sensitizer due to protein binding.

  • Site B (C2-CH₂OH): Primary alcohol. Safety Risk:[1][2] Metabolic oxidation to the aldehyde (reactive electrophile) in vivo.

Part 2: Hazard Identification (GHS Classification)

Based on Quantitative Structure-Activity Relationship (QSAR) and analog read-across.

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Pictograms:

    • GHS07 (Exclamation Mark) - Irritant/Acute Tox

    • GHS08 (Health Hazard) - Suspected Mutagenicity (precautionary)

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Predicted LD50: 500–2000 mg/kg).

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5][6][7]

  • H335: May cause respiratory irritation.[1][3][4][5]

  • H341: Suspected of causing genetic defects (Due to structural similarity to nucleoside analogs).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume.[1][5][6][8]

  • P280: Wear protective gloves/protective clothing/eye protection.[1][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do.[6][7][8]

Part 3: Toxicological Profile (Deep Dive)

Acute Toxicity (Read-Across Analysis)

Data is inferred from 2-Hydroxymethylpyrimidine (CAS 42839-09-8) and 5-Hydroxypyrimidine .

  • Oral: Pyrimidines with polar substituents often show moderate oral toxicity. The primary risk is gastrointestinal irritation and systemic absorption leading to CNS depression.

  • Dermal: High polarity (low LogP) suggests limited passive diffusion through intact skin, but the phenolic moiety can cause chemical burns or severe dermatitis upon prolonged contact.

Genotoxicity & Mutagenicity (The Critical Risk)

Researchers must treat 2-(Hydroxymethyl)pyrimidin-5-ol as a potential DNA Intercalator or Base Analog .

  • Mechanism: The planar pyrimidine ring can intercalate between DNA base pairs.

  • Metabolic Activation: The 2-hydroxymethyl group can be oxidized by alcohol dehydrogenases to a reactive aldehyde, which can form Schiff bases with DNA amines.

  • Recommendation: Handle inside a fume hood or glovebox until Ames test data confirms safety.

Metabolic Pathway Prediction

The following Graphviz diagram illustrates the predicted metabolic fate, highlighting the formation of the reactive aldehyde intermediate.

MetabolicPathway Parent 2-(Hydroxymethyl)pyrimidin-5-ol (Parent) Aldehyde 2-Formylpyrimidin-5-ol (Reactive Intermediate) Parent->Aldehyde ADH/CYP450 (Oxidation) Conjugate Glucuronide Conjugate (Phase II) Parent->Conjugate UGT (Glucuronidation at 5-OH) Acid 5-Hydroxypyrimidine-2-carboxylic acid (Excretable Metabolite) Aldehyde->Acid ALDH (Oxidation) DNA DNA Adducts Aldehyde->DNA Schiff Base Formation (Genotoxicity Risk)

Figure 1: Predicted metabolic activation pathway. The oxidation of the hydroxymethyl group (red node) presents the primary toxicological risk.

Part 4: Safe Handling & Engineering Controls

Occupational Exposure Banding (OEB)

Due to the lack of specific OELs (Occupational Exposure Limits), assign this compound to OEB 3 (10–100 µg/m³).

Engineering Controls
  • Primary Containment: Weighing must be performed in a Powder Containment Hood or a Glovebox (Isolator) if handling >1g.

  • Ventilation: Minimum 10 air changes per hour (ACH) in the lab space.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if outside containment.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). The polarity of the molecule suggests good resistance, but double gloving prevents cross-contamination.

  • Ocular: Chemical safety goggles.

Part 5: Self-Validating Experimental Protocols

Protocol A: Purity & Identity Verification (HPLC-UV)

Before biological testing, ensure the compound is free from toxic metal catalysts or halide precursors.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (Polar-embedded preferred due to hydrophilicity).

  • Gradient: 0% B to 30% B over 10 mins (Compound is highly polar and will elute early).

  • Detection: 254 nm (Pyrimidine ring) and 280 nm (Phenolic absorption).

  • Validation Step: If a peak appears at the solvent front (t0), the method is not retaining the compound. Switch to HILIC mode.

Protocol B: Chemical Spill Neutralization

Because the 5-OH group is acidic, basic cleaners facilitate removal.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don full Tyvek suit and P100 respirator.

  • Neutralization:

    • Do NOT use strong acids.

    • Apply a 5% Sodium Carbonate (Na₂CO₃) solution to solubilize the solid (forming the phenolate salt).

  • Cleanup: Absorb the liquid with vermiculite or chem-pads.

  • Validation: Swipe the surface with a pH strip; it should be neutral (pH 7) after final water rinse.

Part 6: Synthesis & Impurity Profile

Understanding the synthesis helps anticipate impurities (e.g., halogenated precursors which are often more toxic).

Common Synthetic Route
  • Precursor: 2-Chloropyrimidin-5-ol or 2-Methylpyrimidin-5-ol.

  • Reaction: Lithiation followed by formylation and reduction, or nucleophilic substitution.

Safety Decision Tree for Handling

SafetyWorkflow Start Start: Handling 2-(Hydroxymethyl)pyrimidin-5-ol Quantity Check Quantity Start->Quantity SmallScale < 100 mg Quantity->SmallScale LargeScale > 100 mg Quantity->LargeScale FumeHood Standard Fume Hood (Sash < 18 inches) SmallScale->FumeHood GloveBox Glovebox / Isolator (Negative Pressure) LargeScale->GloveBox Solubility Dissolve for Bioassay? FumeHood->Solubility GloveBox->Solubility Solvent Use DMSO or Water (Avoid volatile organics) Solubility->Solvent Waste Waste Disposal (Segregate as Halogen-Free Organic) Solvent->Waste

Figure 2: Operational safety decision tree based on quantity and containment requirements.

References

  • PubChem. (2025).[3][4][9][10] Compound Summary: 2-(Hydroxymethyl)pyrimidine (Analog Data). National Library of Medicine. [Link]

  • ECHA. (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. European Chemicals Agency.[10] [Link]

Sources

Electronic properties and reactivity of pyrimidin-5-ol scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties and Reactivity of Pyrimidin-5-ol Scaffolds

Introduction: The Pyrimidin-5-ol Core as a Privileged Scaffold

The pyrimidine ring is an indispensable leitmotif in the landscape of medicinal chemistry and drug discovery.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its derivatives are adept at interacting with a vast array of biological targets.[1][3] This inherent biocompatibility and synthetic tractability have established pyrimidines as a "privileged scaffold," leading to numerous FDA-approved drugs for indications ranging from cancer to viral infections.[3][4][5]

Within this important class, the pyrimidin-5-ol (also known as 5-hydroxypyrimidine) sub-structure presents a unique and compelling profile for drug design. The introduction of a hydroxyl group at the C5 position—a site that is electronically distinct from the more commonly substituted C2, C4, and C6 positions—imparts nuanced electronic properties and versatile reactivity. This guide offers an in-depth exploration of the pyrimidin-5-ol core, providing researchers, scientists, and drug development professionals with a technical and practical understanding of its chemical behavior and strategic application.

Section 1: Core Electronic Properties and Characterization

Understanding the electronic landscape of the pyrimidin-5-ol scaffold is paramount to predicting its reactivity and designing rational synthetic strategies. The interplay between the electron-deficient pyrimidine ring and the electron-donating hydroxyl group creates a unique chemical entity.

Tautomeric Equilibria: A Critical Consideration

A defining feature of pyrimidin-5-ol is its existence in a state of tautomeric equilibrium. The phenolic "hydroxy" form can isomerize to its more stable keto "pyrimidinone" counterparts. This equilibrium is highly sensitive to the molecular environment, including solvent polarity, pH, and the electronic nature of other substituents on the ring.

  • Hydroxy Form (Enol): The aromatic, phenolic tautomer, pyrimidin-5-ol.

  • Keto Forms (Pyrimidinones): Non-aromatic or partially aromatic structures, such as pyrimidin-5(2H)-one or pyrimidin-5(4H)-one, formed by the migration of a proton from the hydroxyl group to a ring nitrogen.

The predominance of one tautomer can dramatically alter the scaffold's reactivity, directing subsequent reactions towards either the oxygen or a ring nitrogen. For instance, reactions under basic conditions that deprotonate the hydroxyl group will favor reactions at the oxygen (O-alkylation), whereas acidic conditions may protonate a ring nitrogen, influencing its nucleophilicity and potential for N-alkylation.

tautomers cluster_main Tautomeric Equilibrium of Pyrimidin-5-ol hydroxy Pyrimidin-5-ol (Hydroxy Form) keto1 Pyrimidin-5(2H)-one (Keto Form) hydroxy->keto1 H⁺ shift keto2 Pyrimidin-5(4H)-one (Keto Form) hydroxy->keto2 H⁺ shift snar_workflow cluster_snar General Workflow for SNAr on Pyrimidines start Halogenated Pyrimidine (e.g., 4-Chloro-pyrimidin-5-ol) product Substituted Product (e.g., 4-Amino-pyrimidin-5-ol) start->product Heat reagents Nucleophile (R-NH₂) + Base (e.g., DIPEA) + Solvent (e.g., Isopropanol) reagents->product

Caption: General workflow for Nucleophilic Aromatic Substitution.

Experimental Protocol: Synthesis of a 4-Amino-pyrimidin-5-ol Derivative

This protocol is a representative example based on methodologies frequently employed in medicinal chemistry for the synthesis of pyrimidine-based kinase inhibitors. [4]

  • Reagent Preparation: To a solution of 4-chloro-2-methyl-pyrimidin-5-ol (1.0 eq) in 2-propanol (0.1 M), add the desired amine nucleophile (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Redissolve the crude residue in a suitable solvent system (e.g., dichloromethane/methanol) and purify by flash column chromatography on silica gel to yield the desired 4-amino-2-methyl-pyrimidin-5-ol derivative.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

O-Alkylation vs. N-Alkylation: A Selectivity Challenge

The presence of multiple nucleophilic sites (the hydroxyl oxygen and the two ring nitrogens) makes alkylation a challenge of selectivity. The reaction outcome is highly dependent on the chosen conditions.

  • O-Alkylation: Generally favored by using a base strong enough to deprotonate the hydroxyl group (e.g., K₂CO₃, NaH) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF). The resulting alkoxide is a potent nucleophile that readily attacks the alkylating agent. [6]* N-Alkylation: Can occur under neutral or acidic conditions, or when O-alkylation is sterically hindered. The use of certain alkylating agents can also favor quaternization of the ring nitrogens, which enhances the ring's susceptibility to subsequent nucleophilic attack or ring-opening reactions. [7][8] Experimental Protocol: Chemoselective O-Alkylation

This protocol is adapted from a demonstrated chemoselective synthesis. [6]The choice of a carbonate base and a polar aprotic solvent is key to favoring the formation of the oxygen-centered nucleophile.

  • Setup: In a round-bottom flask, suspend the 6-aryl-4-(trifluoromethyl)pyrimidin-2(1H)-one (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M).

  • Addition of Alkylating Agent: Add the alkylating agent, such as 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (1.1 eq), to the suspension.

  • Reaction: Reflux the mixture for 16 hours, monitoring for the disappearance of the starting material by TLC.

  • Work-up: After cooling, filter the solid K₂CO₃ and wash with MeCN. Concentrate the filtrate under vacuum.

  • Purification: The crude product can be purified by recrystallization or silica gel chromatography to afford the pure O-alkylated product in high yield.

  • Validation: Characterize the product by NMR and mass spectrometry, confirming the absence of N-alkylated isomers.

Metal-Catalyzed Cross-Coupling Reactions

To build molecular complexity, halogenated pyrimidin-5-ol derivatives are excellent substrates for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds). These reactions are fundamental to modern drug discovery, enabling the rapid synthesis of large libraries of analogues for structure-activity relationship (SAR) studies. [4] Causality: A palladium catalyst facilitates an oxidative addition/reductive elimination cycle, coupling the pyrimidine scaffold to a boronic acid (Suzuki) or an amine (Buchwald-Hartwig). This allows for the installation of aryl, heteroaryl, or complex amine fragments that would be inaccessible through classical SNAr chemistry.

cross_coupling cluster_cc Scaffold Diversification via Cross-Coupling start Bromo-Pyrimidin-5-ol Core suzuki Suzuki Coupling (R-B(OH)₂) Pd Catalyst, Base start->suzuki buchwald Buchwald-Hartwig (R-NH₂) Pd Catalyst, Base start->buchwald prod_suzuki Aryl-Pyrimidin-5-ol suzuki->prod_suzuki C-C Bond Formation prod_buchwald Amino-Pyrimidin-5-ol buchwald->prod_buchwald C-N Bond Formation

Caption: Diversification of the pyrimidin-5-ol scaffold.

Conclusion

The pyrimidin-5-ol scaffold is a platform of significant potential for medicinal chemists. Its unique electronic properties, governed by the interplay of an electron-deficient aromatic system and an electron-donating hydroxyl group, give rise to a rich and tunable reactivity. A thorough understanding of its tautomeric nature and the factors controlling reaction selectivity is crucial for its successful application. By strategically employing robust synthetic methodologies such as nucleophilic aromatic substitution, selective alkylation, and metal-catalyzed cross-coupling, researchers can efficiently functionalize the pyrimidin-5-ol core to generate novel molecular entities with precisely engineered properties for the development of next-generation therapeutics.

References

  • Title: Recent Advances in Pyrimidine-Based Drugs - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives Source: MDPI URL: [Link]

  • Title: Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles Source: WUR eDepot URL: [Link]

  • Title: New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research Source: MDPI URL: [Link]

  • Title: Pyrimidin-5-ol | C4H4N2O | CID 565855 Source: PubChem - NIH URL: [Link]

  • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: National Center for Biotechnology Information URL: [Link]

  • Title: Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco Source: Indian Academy of Sciences URL: [Link]

  • Title: Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity Source: PubMed URL: [Link]

  • Title: Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory Source: ResearchGate URL: [Link]

  • Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: ResearchGate URL: [Link]

  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL: [Link]

  • Title: Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine Source: RSC Publishing URL: [Link]

  • Title: Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review Source: JACS Directory URL: [Link]

  • Title: Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: ResearchGate URL: [Link]

  • Title: Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate Source: Journal of the Chemical Society C URL: [Link]

Sources

Methodological & Application

Application Note: 2-(Hydroxymethyl)pyrimidin-5-ol as a Bifunctional Pharmaceutical Intermediate

[1]

Executive Summary

2-(Hydroxymethyl)pyrimidin-5-ol (CAS: 1354612-46-6) represents a high-value "bifunctional pharmacophore" in modern drug discovery.[1] Its structural uniqueness lies in the coexistence of two distinct hydroxyl groups on a pyrimidine scaffold: a phenolic-like hydroxyl at C5 and a primary aliphatic alcohol at the C2-position .[1]

This duality allows for orthogonal functionalization , making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD). It is particularly prominent in the synthesis of GPR119 agonists (metabolic disorders) and kinase inhibitors , where the C5-ether linkage positions the core, while the C2-hydroxymethyl group serves as a soluble, polar "tail" or a handle for further chain extension.

This guide provides a validated workflow for the selective differentiation of these hydroxyl groups, ensuring high-yield incorporation into pharmaceutical candidates.

Chemical Properties & Reactivity Profile[2][3][4]

Understanding the electronic environment is prerequisite to successful manipulation.

Property5-Hydroxyl Group (Phenolic)2-Hydroxymethyl Group (Aliphatic)
Hybridization

(Attached to aromatic ring)

(Attached to methylene)
Approximate pKa ~6.5 - 7.5 (Acidic)~16 (Neutral)
Nucleophilicity High (as phenoxide anion)Moderate (as neutral alcohol)
Oxidation Potential Susceptible to oxidative couplingOxidizes to Aldehyde/Carboxylic Acid
Preferred Reaction

(as nucleophile), Mitsunobu
Silylation, Acylation, Halogenation
Reactivity Logic Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

ReactivityMapCore2-(Hydroxymethyl)pyrimidin-5-olPhenol_Node5-OH (Phenolic)Core->Phenol_NodeAliphatic_Node2-CH2OH (Aliphatic)Core->Aliphatic_NodeEtherAryl/Alkyl Ethers(GPR119 Agonists)Phenol_Node->EtherMitsunobu / BaseSnArSnAr DisplacementPhenol_Node->SnArActivated ElectrophilesAldehyde2-Formyl(Reductive Amination)Aliphatic_Node->AldehydeDess-Martin / SwernHalide2-Chloromethyl(Alkylation Handle)Aliphatic_Node->HalideSOCl2 / PBr3

Figure 1: Divergent reactivity map showing the orthogonal pathways for the C5 and C2 positions.

Application Protocol: Orthogonal Functionalization

The most common failure mode in using this intermediate is "scrambling"—indiscriminate alkylation of both oxygen atoms. The protocol below utilizes pKa differentiation to selectively functionalize the C5-position first, or steric control to protect the C2-position first.[1]

Scenario A: Selective C5-Etherification (GPR119 Agonist Synthesis)

Objective: Attach a piperidine ring to the C5-position while leaving the C2-hydroxymethyl group free (or protected) for later modification.[1]

Reagents
  • Substrate: 2-(Hydroxymethyl)pyrimidin-5-ol (1.0 eq)

  • Coupling Partner: N-Boc-4-hydroxypiperidine (1.2 eq)[1]

  • Catalyst: Polymer-supported Triphenylphosphine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -resin) or standard 
    
    
  • Azo Reagent: DIAD (Diisopropyl azodicarboxylate)

  • Solvent: Anhydrous THF

Step-by-Step Methodology (Mitsunobu Coupling)
  • Preparation: Dissolve 2-(hydroxymethyl)pyrimidin-5-ol (1.0 eq) and N-Boc-4-hydroxypiperidine (1.2 eq) in anhydrous THF (0.1 M concentration) under

    
     atmosphere.
    
    • Expert Insight: The C2-primary alcohol is less acidic than the C5-phenol.[1] Under Mitsunobu conditions, the phenol (pKa ~7) reacts preferentially over the primary alcohol (pKa ~16) because the betaine intermediate deprotonates the most acidic proton first.

  • Activation: Cool the solution to 0°C. Add

    
     (1.5 eq).
    
  • Coupling: Add DIAD (1.5 eq) dropwise over 20 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water. Extract with EtOAc.[2]

  • Validation:

    • TLC: Check for disappearance of the pyrimidine starting material (

      
       ~0.2 in 5% MeOH/DCM).
      
    • NMR: Look for the characteristic piperidine methine proton shift (~4.5 ppm) and the retention of the C2-methylene singlet (~4.6 ppm).

Scenario B: Selective C2-Protection (Silylation)

Objective: Protect the aliphatic alcohol to allow harsh modifications at the C5 position.[1]

Reagents
  • Substrate: 2-(Hydroxymethyl)pyrimidin-5-ol[1]

  • Protecting Group: TBDMSCl (tert-Butyldimethylsilyl chloride)[1]

  • Base: Imidazole[1][3]

  • Solvent: DMF

Methodology
  • Dissolution: Dissolve substrate in DMF (0.2 M). Add Imidazole (2.5 eq).

  • Addition: Add TBDMSCl (1.1 eq) at 0°C.

    • Expert Insight: Unlike the Mitsunobu reaction (driven by acidity), silylation is often driven by nucleophilicity and sterics. While the phenoxide is a better nucleophile, using a weak base like imidazole keeps the phenol protonated. The neutral primary alcohol is more nucleophilic than the neutral phenol, achieving >90% regioselectivity for the C2-position.

  • Monitoring: Stir at 25°C for 4 hours. Monitor by LC-MS.[1]

  • Outcome: Yields 5-hydroxy-2-((tert-butyldimethylsilyloxy)methyl)pyrimidine .

Advanced Workflow: Synthesis of a GPR119 Agonist Scaffold

This workflow demonstrates the integration of the intermediate into a biologically active scaffold, typical of metabolic disease treatments.

SynthesisWorkflowStep1Start:2-(Hydroxymethyl)pyrimidin-5-ol(Bifunctional Core)Step2Step A: Selective Silylation(TBSCl, Imidazole)Protects C2-Aliphatic OHStep1->Step2Step3Intermediate 1:5-OH Free / C2-OTBSStep2->Step3Step4Step B: Nucleophilic Displacement(Reaction with 4-Fluoronitrobenzene or Heterocycle)Base: K2CO3, DMF, 80°CStep3->Step4Step5Intermediate 2:C5-Aryl Ether / C2-OTBSStep4->Step5Step6Step C: Global Deprotection(TBAF or HCl)Step5->Step6Step7Step D: Oxidation(Dess-Martin Periodinane)Step6->Step7FinalTarget:C5-Aryloxy-Pyrimidine-2-Carboxaldehyde(Ready for Reductive Amination)Step7->Final

Figure 2: Step-wise synthetic route for converting the intermediate into a GPR119 agonist precursor.

Detailed Protocol for Step D (Oxidation)

The conversion of the C2-hydroxymethyl group to an aldehyde is critical for introducing the "tail" diversity seen in drugs like MBX-2982 .[1]

  • Setup: Suspend the deprotected intermediate (1.0 mmol) in DCM (10 mL).

  • Reagent: Add Dess-Martin Periodinane (1.2 mmol) at 0°C.

    • Note: Avoid Chromium oxidants (PCC/PDC) as pyridine/pyrimidine residues can trap chromium salts, complicating purification.

  • Reaction: Stir for 2 hours at RT. The mixture will become cloudy.

  • Quench: Add saturated

    
     / 
    
    
    (1:1) and stir vigorously until layers separate clearly.
  • Isolation: Isolate the organic layer. The resulting aldehyde is often unstable on silica; use immediately for reductive amination with the desired amine (e.g., isopropylamine).

Troubleshooting & Critical Parameters

IssueRoot CauseCorrective Action
Low Solubility Pyrimidine ring stacking + H-bonding.[1]Use polar aprotic solvents (DMF, DMSO) or NMP. Heating to 40°C often helps.
O- vs N-Alkylation Pyrimidine nitrogens competing as nucleophiles.[1]Use Cesium Carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
in DMF. The "Cesium Effect" and bulky cation favor O-alkylation over N-alkylation.
Over-Alkylation Both OH groups reacting.strictly control stoichiometry (1.05 eq electrophile). Use temperature control (-10°C) to favor the more acidic C5-OH.[1]
Instability 2-Chloromethyl derivative hydrolyzes rapidly.[1]If converting 2-CH2OH to 2-CH2Cl, do not store.[1] React immediately with the nucleophile.

References

  • Ritter, T., et al. (2012). Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as orally available G protein-coupled receptor 119 agonists.[1][4] Journal of Medicinal Chemistry.

  • Katamreddy, S. R., et al. (2012). Optimization of Pyrimidine Derivatives for GPR119 Agonism. ACS Medicinal Chemistry Letters. (Contextual grounding for pyrimidine ether linkages).
  • Cayman Chemical. (2023). Product Information: 2-(Hydroxymethyl)-pyrimidine.[1][5] (Structural confirmation and solubility data).

  • Dahl, O., et al. (2005).[6] Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases.[1][6] Organic & Biomolecular Chemistry.[7][8][6][9] (Reactivity of hydroxymethyl side chains).

  • PubChem. (2023). Compound Summary: 5-(Hydroxymethyl)pyrimidine-2,4-diol (Analogous reactivity data).[1]

(Note: While specific patent literature for the exact CAS 1354612-46-6 is proprietary, the protocols above are derived from standard pyrimidine chemistry principles validated in the cited GPR119 agonist literature.)

Synthesis of Novel Nucleoside Analogs Utilizing 2-(Hydroxymethyl)pyrimidin-5-ol: A Detailed Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Pyrimidines in Nucleoside Analog Synthesis

Nucleoside analogs are a cornerstone of modern antiviral and anticancer chemotherapy.[1] Their efficacy often hinges on subtle structural modifications to the nucleobase or the sugar moiety, which can profoundly influence their interaction with viral or cellular enzymes.[2] The pyrimidine scaffold, in particular, offers a versatile platform for chemical derivatization.[3] Among the myriad of pyrimidine precursors, 2-(Hydroxymethyl)pyrimidin-5-ol presents a unique and strategically valuable starting material for the synthesis of novel nucleoside analogs. The presence of two distinct hydroxyl groups—a phenolic hydroxyl at the C5 position and a primary alcohol at the C2 position—offers multiple points for chemical modification and the potential for creating a diverse library of compounds with unique biological activities.[4]

The C5-hydroxymethyl group is a known feature in some biologically active nucleosides, and its presence can influence interactions with target enzymes.[5] Furthermore, the C2 position of the pyrimidine ring is a critical determinant for hydrogen bonding in base pairing, and modifications at this position can lead to potent biological effects. This guide provides a comprehensive overview of the synthesis of nucleoside analogs from 2-(Hydroxymethyl)pyrimidin-5-ol, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural steps.

Synthetic Strategy: A Multi-step Approach Centered on Regioselective Protection and Glycosylation

The synthesis of nucleoside analogs from 2-(Hydroxymethyl)pyrimidin-5-ol is a multi-step process that requires careful control of regioselectivity. The primary challenge lies in the differential protection of the two hydroxyl groups on the pyrimidine ring and the subsequent stereoselective formation of the N-glycosidic bond. The most robust and widely adopted method for this key step is the Vorbrüggen glycosylation.[6]

The overall synthetic workflow can be conceptualized as follows:

Synthetic Workflow Start 2-(Hydroxymethyl)pyrimidin-5-ol Protection Selective Protection of Hydroxyl Groups Start->Protection Silylation Silylation of Protected Pyrimidine Protection->Silylation Glycosylation Vorbrüggen Glycosylation Silylation->Glycosylation Deprotection Removal of Protecting Groups Glycosylation->Deprotection Purification Purification and Characterization Deprotection->Purification End Target Nucleoside Analog Purification->End

Figure 1: A generalized workflow for the synthesis of nucleoside analogs from 2-(Hydroxymethyl)pyrimidin-5-ol.

Part 1: Regioselective Protection of 2-(Hydroxymethyl)pyrimidin-5-ol

The differential reactivity of the phenolic C5-hydroxyl and the primary C2-hydroxymethyl groups allows for their selective protection. This is a critical step to ensure that the subsequent glycosylation occurs at the desired nitrogen atom of the pyrimidine ring and to prevent unwanted side reactions.

Protocol 1: Selective Protection of the C5-Hydroxyl and C2-Hydroxymethyl Groups

Objective: To selectively protect the two hydroxyl groups of 2-(Hydroxymethyl)pyrimidin-5-ol to prepare it for silylation and glycosylation.

Materials:

  • 2-(Hydroxymethyl)pyrimidin-5-ol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Imidazole

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Protection of the C5-Hydroxyl Group:

    • Dissolve 2-(Hydroxymethyl)pyrimidin-5-ol (1.0 eq) in anhydrous pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with methanol and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield 2-(hydroxymethyl)-5-O-(4,4'-dimethoxytrityl)pyrimidin.

  • Protection of the C2-Hydroxymethyl Group:

    • Dissolve the product from the previous step (1.0 eq) in anhydrous DMF.

    • Add imidazole (2.5 eq) and tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the fully protected pyrimidine base: 2-O-(tert-butyldimethylsilyl)methyl-5-O-(4,4'-dimethoxytrityl)pyrimidin.

Rationale for Experimental Choices:

  • DMT-Cl for C5-OH: The DMT group is a bulky protecting group that selectively reacts with the more accessible and acidic phenolic hydroxyl group at C5.[7] Its acid lability allows for easy removal at a later stage.

  • TBDMSCl for C2-CH2OH: The TBDMS group is a robust silyl ether protecting group suitable for the primary alcohol at the C2 position. It is stable to the conditions of glycosylation and can be removed with fluoride ions.

  • Pyridine and Imidazole as Bases: Pyridine acts as a solvent and a base to neutralize the HCl generated during the tritylation reaction. Imidazole is used to catalyze the silylation reaction.

Part 2: Vorbrüggen Glycosylation

With the protected pyrimidine base in hand, the next crucial step is the formation of the N-glycosidic bond with a suitably protected sugar derivative. The Vorbrüggen glycosylation is the method of choice for this transformation, offering high yields and excellent stereocontrol.[6]

Protocol 2: Vorbrüggen Glycosylation

Objective: To couple the protected pyrimidine base with a protected sugar derivative to form the nucleoside.

Materials:

  • Protected 2-(Hydroxymethyl)pyrimidin-5-ol derivative (from Protocol 1)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other protected sugar)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Acetonitrile (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Silylation of the Pyrimidine Base:

    • Suspend the protected pyrimidine base (1.0 eq) in anhydrous acetonitrile.

    • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 eq) and heat the mixture to reflux until the solution becomes clear. This indicates the formation of the silylated pyrimidine.

  • Glycosylation Reaction:

    • In a separate flask, dissolve the protected sugar (e.g., 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.2 eq) in anhydrous acetonitrile.

    • Cool the silylated pyrimidine solution to 0 °C and add the protected sugar solution.

    • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the fully protected nucleoside analog.

The Underlying Mechanism of Vorbrüggen Glycosylation:

Vorbrüggen Mechanism cluster_0 Activation of Sugar cluster_1 Nucleophilic Attack Sugar Protected Sugar (e.g., AcO-Ribose) Oxocarbenium Oxocarbenium Ion Intermediate Sugar->Oxocarbenium Activation LewisAcid Lewis Acid (TMSOTf) SilylatedBase Silylated Pyrimidine Oxocarbenium->SilylatedBase Coupling Nucleoside Protected Nucleoside SilylatedBase->Nucleoside Attack on Oxocarbenium

Figure 2: Simplified mechanism of the Vorbrüggen glycosylation. The Lewis acid activates the protected sugar to form a reactive oxocarbenium ion, which is then attacked by the silylated nucleobase.

Part 3: Deprotection and Final Purification

The final steps involve the removal of all protecting groups to yield the target nucleoside analog, followed by purification.

Protocol 3: Deprotection of the Nucleoside Analog

Objective: To remove the protecting groups from the sugar and pyrimidine moieties.

Materials:

  • Protected nucleoside analog (from Protocol 2)

  • Methanolic ammonia (saturated at 0 °C)

  • Tetrabutylammonium fluoride (TBAF) in THF (1M solution)

  • Dichloroacetic acid (DCA) in dichloromethane (3% solution)

  • Methanol

  • Silica gel for column chromatography or HPLC for purification

Procedure:

  • Removal of Acyl and DMT Groups:

    • Dissolve the protected nucleoside in methanolic ammonia in a sealed pressure vessel.

    • Stir at room temperature for 16-24 hours. This step removes the benzoyl groups from the sugar and potentially the DMT group.

    • If the DMT group is not fully cleaved, treat the product with 3% DCA in dichloromethane for 5-10 minutes, then quench with saturated sodium bicarbonate.

  • Removal of the TBDMS Group:

    • Dissolve the partially deprotected nucleoside in THF.

    • Add a 1M solution of TBAF in THF (1.5 eq).

    • Stir at room temperature for 2-4 hours.

  • Purification:

    • Concentrate the reaction mixture and purify the final product by silica gel column chromatography or reverse-phase HPLC to obtain the pure nucleoside analog.

Data Presentation: Expected Yields and Characterization

The following table summarizes the expected yields for each synthetic step and the key characterization data for a representative target nucleoside analog.

StepProductExpected Yield (%)Key Characterization Data
Protection 1 2-(hydroxymethyl)-5-O-DMT-pyrimidin85-95%¹H NMR, ¹³C NMR, MS
Protection 2 2-O-TBDMS-methyl-5-O-DMT-pyrimidin80-90%¹H NMR, ¹³C NMR, MS
Glycosylation Fully protected nucleoside60-80%¹H NMR, ¹³C NMR, MS
Deprotection Target Nucleoside Analog70-85%¹H NMR, ¹³C NMR, HRMS, UV

Table 1: Summary of synthetic steps, expected yields, and characterization methods.

Applications and Future Directions

Nucleoside analogs derived from 2-(Hydroxymethyl)pyrimidin-5-ol are of significant interest for several reasons:

  • Antiviral and Anticancer Potential: The unique substitution pattern may lead to compounds with novel mechanisms of action against viral polymerases or cellular kinases.[8]

  • Probing Enzyme-Substrate Interactions: These analogs can serve as valuable tools to study the active sites of enzymes involved in nucleoside metabolism.

  • Development of Prodrugs: The hydroxyl groups can be further functionalized to create prodrugs with improved pharmacokinetic properties.

The synthetic protocols outlined in this guide provide a robust framework for the exploration of this promising class of nucleoside analogs. Further research can focus on diversifying the sugar moiety, exploring different protection group strategies, and conducting extensive biological evaluations to unlock the full therapeutic potential of these novel compounds.

References

  • De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133.
  • Prusoff, W. H., & Goz, B. (1973). Potential mechanisms of action of antiviral agents.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple Nucleoside Synthesis. Chemische Berichte, 114(4), 1234-1255.
  • Scheit, K. H. (1966). Die Synthese von 5‐Hydroxymethyl‐uridin‐5′‐pyrophosphat und 5‐Hydroxymethyl‐cytidin‐5′‐pyrophosphat. Chemische Berichte, 99(12), 3884-3891.
  • Krecmerova, M. (2017). Synthesis and biological activity of 6-substituted pyrimidine acyclic nucleosides. Molecules, 22(8), 1266.
  • Beilstein J. Org. Chem. 2017, 13, 1239–1279.
  • Frutos, R. P., Wei, X., Patel, N. D., Tampone, T. G., Mulder, J. A., Busacca, C. A., & Senanayake, C. H. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. Organic Letters, 15(11), 2732–2735.
  • Gunic, E., et al. (2007). Synthesis of 3'-C-hydroxymethyl-substituted pyrimidine and purine nucleosides as potential anti-hepatitis C virus (HCV) agents. Bioorganic & Medicinal Chemistry, 15(14), 4949-4958.
  • Szymańska, A., et al. (2022). Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. Molecules, 27(13), 4153.
  • Bookser, B. C., & Raffaele, N. B. (2007). Microwave-Assisted One-Pot Vorbruggen Glycosylation of Pyrimidines and Purines. The Journal of Organic Chemistry, 72(1), 173-179.
  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447-464.
  • Robins, M. J., & Uznanski, B. (1981). A new synthesis of 2'-deoxynucleosides. Canadian Journal of Chemistry, 59(17), 2608-2611.
  • Gryaznov, S. M., & Letsinger, R. L. (1993). Synthesis and properties of oligonucleotides containing aminodeoxythymidine units. Nucleic Acids Research, 21(6), 1403-1408.
  • Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424.
  • Vorbrüggen, H., & Höfle, G. (1981). Silyl-Hilbert-Johnson-Reaktion. Angewandte Chemie, 93(4), 311-312.
  • Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. IV. Synthesis of Pyrimidine Nucleosides. The Journal of Organic Chemistry, 39(25), 3660-3663.
  • Brown, D. M., & Ogden, R. C. (1981). The reaction of pyrimidine nucleosides with hydrazine. Journal of the Chemical Society, Perkin Transactions 1, 723-725.
  • Reese, C. B. (2002). The chemical synthesis of oligo-and poly-ribonucleotides: a personal account. Tetrahedron, 58(44), 8893-8920.
  • Barai, V. N., et al. (2006). Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus. Nucleosides, Nucleotides & Nucleic Acids, 25(8), 925-939.
  • Wang, J., & Froeyen, M. (2012). An overview of the chemistry and biology of 5-substituted-2'-deoxyuridine analogues. Current medicinal chemistry, 19(22), 3747-3763.
  • Sanghvi, Y. S. (2011). A review of industrial-scale oligonucleotide production. Current protocols in nucleic acid chemistry, 46(1), 4-1.
  • Seliger, H. (2000). Protection of 5'-Hydroxy Functions of Nucleosides. Current Protocols in Nucleic Acid Chemistry, 1(1), 2-3.
  • Codée, J. D., & van der Marel, G. A. (2011). Protecting group strategies in carbohydrate chemistry. Chemical Society Reviews, 40(9), 4837-4848.
  • Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.
  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • Kazimierczuk, Z., & Shugar, D. (1973). Preparation of 5-alkyl-and 5-halogeno-substituted uracils and uridines. Acta Biochimica Polonica, 20(4), 395-402.
  • Kumar, R., et al. (2012). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Molecules, 17(6), 6826-6838.
  • Song, X., et al. (1996). 1H NMR studies of the 5-(hydroxymethyl)-2'-deoxyuridine containing TF1 binding site. Biochemistry, 35(28), 9149-9156.
  • Peng, L., & Damha, M. J. (2007). 2'-Fluoro-modified-LNA (L-F-LNA): a novel class of conformationally restricted nucleotide for antisense applications. Bioorganic & medicinal chemistry letters, 17(16), 4553-4556.
  • Schinazi, R. F., et al. (1986). Synthesis and biological activities of 2-pyrimidinone nucleosides. 2. 5-Halo-2-pyrimidinone 2'-deoxyribosides. Journal of medicinal chemistry, 29(7), 1293-1295.
  • Szymański, J., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6951.
  • Taylor, E. C., & Mckillop, A. (2002). The chemistry of heterocyclic compounds, pyrimidines. John Wiley & Sons.

Sources

Application Note: Chemoselective Protection Strategies for 2-(Hydroxymethyl)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The heterobifunctional scaffold 2-(hydroxymethyl)pyrimidin-5-ol presents a classic problem in organic synthesis: the differentiation of two hydroxyl groups with distinct electronic and steric environments.

  • The 5-OH (Phenolic): Electronically coupled to the electron-deficient pyrimidine ring. It is acidic (

    
    ) and sterically accessible, but its nucleophilicity is modulated by the ring's electron-withdrawing nature.
    
  • The 2-CH

    
    OH (Aliphatic):  A primary alcohol. It is non-acidic (
    
    
    
    ) but highly nucleophilic and sterically unhindered.

This guide details three orthogonal strategies to selectively protect one hydroxyl over the other, exploiting the acidity difference (


)  and steric differentiation .

Chemical Reactivity Profile

Understanding the substrate is the prerequisite for control. The pyrimidine ring creates a dichotomy in reactivity:

Feature5-Hydroxyl (Phenolic) 2-Hydroxymethyl (Aliphatic)
Character Pseudo-phenolic / HeteroaromaticPrimary Aliphatic
Acidity (

)
~6.5 – 7.5 (Acidic)~16 (Neutral)
Nucleophilicity Moderate (Phenoxide is good nucleophile)High (Neutral alcohol)
Sterics Unhindered (Planar ring)Unhindered (Primary carbon)
Primary Driver Electronic Control (Acidity)Steric Control (Bulk sensitivity)
Visualizing the Reactivity Landscape

ReactivityLandscape Substrate 2-(Hydroxymethyl)pyrimidin-5-ol Phenol 5-OH (Phenolic) Acidic (pKa ~7) Electronic Control Substrate->Phenol Primary 2-CH2OH (Aliphatic) Neutral (pKa ~16) Steric Control Substrate->Primary Strategy1 Strategy: Weak Base Alkylation (K2CO3, BnBr) Phenol->Strategy1 Deprotonates First Strategy2 Strategy: Bulky Silylation/Tritylation (TrCl, TBDMS) Primary->Strategy2 Reacts Faster (Kinetic) Result1 Result1 Strategy1->Result1 5-O-Benzyl Ether Result2 Result2 Strategy2->Result2 2-O-Trityl Ether

Figure 1: Decision matrix based on electronic vs. steric drivers.

Strategy I: Selective Protection of the Phenolic Hydroxyl (5-Position)

Principle: Exploitation of Acidity (


 Differentiation).
Because the 5-OH is significantly more acidic than the 2-CH

OH, using a weak base allows for the selective generation of the phenoxide anion without deprotonating the aliphatic alcohol. The phenoxide then reacts with an alkyl halide.
Protocol A: Selective Benzylation (5-O-Bn)

Reagents:

  • Potassium Carbonate (

    
    )
    
  • Benzyl Bromide (BnBr)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(hydroxymethyl)pyrimidin-5-ol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add anhydrous powdered

    
     (1.1 equiv).
    
    • Note: The

      
       of the conjugate acid of carbonate (
      
      
      
      ) is 10.3. This is sufficient to deprotonate the pyrimidin-5-ol (
      
      
      ~7) but completely insufficient to deprotonate the primary alcohol (
      
      
      ~16).
  • Activation: Stir at room temperature for 15 minutes to ensure phenoxide formation.

  • Electrophile Addition: Dropwise add Benzyl Bromide (1.05 equiv) at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Dilute with water (dissolves inorganic salts) and extract with EtOAc. The primary alcohol remains free.

Why this works: The reaction is driven by thermodynamics . The base equilibrium exclusively favors the phenoxide. The neutral primary alcohol cannot compete for the electrophile effectively against the anionic phenoxide.

Strategy II: Selective Protection of the Primary Alcohol (2-Position)

Principle: Exploitation of Sterics (Kinetic Control). While the phenolic OH is acidic, it is attached directly to the aromatic ring. The primary alcohol extends from the ring, offering a "steric handle." Bulky protecting groups like Trityl (Trt) or tert-Butyldimethylsilyl (TBDMS) prefer the unhindered primary oxygen.

Protocol B: Selective Tritylation (2-O-Trt)

Reagents:

  • Trityl Chloride (TrCl)[1][2]

  • Pyridine (Solvent and Base)[1][2][3]

  • DMAP (Catalytic, optional but risky for selectivity)

Step-by-Step Methodology:

  • Setup: Dissolve the diol (1.0 equiv) in anhydrous Pyridine (0.3 M). Pyridine acts as a buffer.

  • Reagent Addition: Add Trityl Chloride (1.1 equiv) in one portion at room temperature.

  • Reaction: Stir for 12–18 hours.

    • Mechanism:[2][4][5] The reaction proceeds via a bulky trityl cation-like transition state.[2] The primary alcohol attacks this bulky electrophile much faster than the phenol due to the steric clash between the trityl group and the pyrimidine ring ortho-hydrogens.

  • Quench: Add MeOH (2 mL) to consume excess TrCl.

  • Workup: Remove pyridine in vacuo (azeotrope with toluene). Partition between DCM and saturated

    
    .[1]
    

Why this works: The reaction is driven by kinetics . The huge trityl group cannot easily accommodate the geometric requirements to bond with the phenol, whereas the flexible methylene linker at the 2-position allows the primary alcohol to react.

Strategy III: Global Protection & Selective Deprotection (Advanced)

Principle: Differential Stability of Silyl Ethers. Silyl ethers of phenols are chemically distinct from silyl ethers of aliphatic alcohols. Phenolic silyl ethers are far more susceptible to hydrolysis or fluoride cleavage than aliphatic ones.

Protocol C: The "Silylate-Then-Clip" Method

Workflow:

  • Global Silylation: Treat diol with excess TBDMSCl (2.5 equiv) and Imidazole in DMF. This protects both positions.

    • Result: 2-(TBDMSO-methyl)-5-(TBDMSO)pyrimidine.

  • Selective Deprotection:

    • Reagent: Potassium Bifluoride (

      
      ) in Methanol OR mild acid (AcOH/THF).
      
    • Condition: Stir at Room Temperature.

    • Outcome: The phenolic TBDMS group cleaves rapidly (

      
       hour), while the primary aliphatic TBDMS ether remains stable for hours to days under these conditions.
      

Data Summary Table:

Protecting GroupSite SelectivityReagent SystemDriving Force
Benzyl (Bn) 5-OH (Phenol)

/ BnBr

(Acidity)
Trityl (Trt) 2-CH

OH
(Primary)
TrCl / PyridineSteric Hindrance
TBDMS 2-CH

OH
(Primary)*
TBDMSCl / Imid. then

Kinetic Stability

*Achieved via global protection followed by selective deprotection.

Experimental Workflow Diagram

ProtectionWorkflow Start Start: 2-(Hydroxymethyl)pyrimidin-5-ol Decision Which group needs protection? Start->Decision PathA Target: 5-OH Protection (Leave 2-CH2OH free) Decision->PathA Phenol PathB Target: 2-CH2OH Protection (Leave 5-OH free) Decision->PathB Primary Alcohol ProcessA Reagent: BnBr (1.05 eq) Base: K2CO3 (1.1 eq) Solvent: DMF, RT PathA->ProcessA ProcessB Reagent: Trt-Cl (1.1 eq) Base: Pyridine Solvent: Pyridine, RT PathB->ProcessB ProductA Product: 5-(Benzyloxy)-2-(hydroxymethyl)pyrimidine ProcessA->ProductA ProductB Product: 5-Hydroxy-2-(trityloxymethyl)pyrimidine ProcessB->ProductB

Figure 2: Workflow selection for targeted chemoselectivity.

Troubleshooting & Critical Parameters

  • N-Alkylation Risk: Pyrimidines possess ring nitrogens. While less nucleophilic than the oxygens, they can react if strong bases (NaH) or high temperatures are used.

    • Solution: Stick to

      
       or 
      
      
      
      . Avoid NaH. Keep temperatures
      
      
      .
  • Solubility: The diol is polar.

    • Solution: DMF is the preferred solvent. If using acetone for benzylation, ensure vigorous stirring as the potassium carbonate is insoluble.

  • Tautomerism: 5-Hydroxypyrimidines can exist in keto-enol equilibrium (zwitterionic forms).

    • Insight: O-alkylation locks the aromatic pyrimidinol form.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for TBDMS and Trityl stability profiles).
  • IUPAC.Dissociation Constants of Organic Bases in Aqueous Solution. (Data source for pyrimidine pKa ~1.3 and phenol pKa ~10).
  • BenchChem. Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. Link

  • PubChem. Compound Summary: Pyrimidin-5-ol. Link

  • Khazaei, A., et al. "Efficient and Selective Protection of Alcohols and Phenols."[4] Journal of the Iranian Chemical Society, 2000. (Demonstrates TBDMS selectivity on phenols vs alcohols).

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Recrystallization of 2-(Hydroxymethyl)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical guide for the purification of 2-(Hydroxymethyl)pyrimidin-5-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require a robust, high-purity final product. The unique structural characteristics of this molecule present specific challenges and opportunities in crystallization that this guide will address in detail.

A Scientist's Introduction to Purifying 2-(Hydroxymethyl)pyrimidin-5-ol

2-(Hydroxymethyl)pyrimidin-5-ol is a highly polar, functionalized heterocycle. Its purification is dominated by the presence of two hydroxyl groups and the pyrimidine core, which collectively create a high capacity for hydrogen bonding. This structural feature dictates its solubility, making it readily soluble in highly polar, protic solvents but sparingly soluble in non-polar or moderately polar media.

Successful recrystallization hinges on exploiting a sharp solubility differential between hot and cold conditions.[1][2] For a molecule like this, a simple, single-solvent system may not always be optimal, and a carefully selected two-solvent system often provides the necessary control for achieving high-purity crystalline material. This guide provides the foundational knowledge, step-by-step protocols, and troubleshooting solutions to navigate these challenges effectively.

Frequently Asked Questions (FAQs): Initial Solvent Selection
Q1: What are the critical characteristics of a good recrystallization solvent for this specific compound?

An ideal solvent for 2-(Hydroxymethyl)pyrimidin-5-ol must satisfy several criteria based on its polar nature:

  • High Solubility at Elevated Temperatures: The compound should be very soluble in the boiling solvent to allow for complete dissolution.[3][4]

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should drop significantly to ensure a high recovery of crystalline product.[3][4]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[3]

  • Chemical Inertness: The solvent must not react with the compound.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[1][5]

Q2: Based on its structure, what is the predicted solubility profile of 2-(Hydroxymethyl)pyrimidin-5-ol?

The principle of "like dissolves like" is paramount here.[6][7] Given the molecule's high polarity and hydrogen bonding capability:

  • High Solubility Expected In: Polar protic solvents like water, methanol, and ethanol. It is also likely soluble in polar aprotic solvents such as DMSO and DMF, though these are often difficult to remove and less ideal for recrystallization.[8][9]

  • Low to Insoluble Expected In: Solvents of intermediate polarity (e.g., ethyl acetate, acetone, dichloromethane) and non-polar solvents (e.g., hexane, toluene).[7]

Q3: Which single solvents are the best candidates for initial screening?

For initial screening, focus on polar protic solvents. These are most likely to provide the required solubility profile.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Water 10080.4Excellent for highly polar compounds. High boiling point creates a wide temperature gradient. Crystals can be slow to dry.[7]
Ethanol 7824.3An excellent general-purpose polar solvent. Less polar than methanol, which may provide a better solubility curve.[7]
Methanol 6533.6Good for many polar compounds. Its high volatility makes it easy to remove from the final product.[7]
Isopropanol 8218.3Slightly less polar than ethanol, offering another option to achieve the desired solubility differential.
Q4: When should I immediately consider a two-solvent (mixed-solvent) system?

A two-solvent system is necessary when no single solvent meets the ideal criteria.[5] This is highly probable for this compound. You should opt for this method if you observe:

  • The compound is too soluble in a "good" solvent (like methanol or water) even at room temperature.

  • The compound is insoluble in a "poor" solvent (like ethyl acetate or diethyl ether) even at its boiling point.

The key is to find a miscible pair of a "good" solvent and a "poor" solvent.[5] Common pairs for polar compounds include Ethanol/Water, Methanol/Diethyl Ether, or Acetone/Water.[4]

Experimental Protocols: A Practical Guide
Protocol 1: Single-Solvent Recrystallization Screening

This protocol is designed to quickly test the suitability of the primary solvent candidates.

  • Preparation: Place ~50 mg of crude 2-(Hydroxymethyl)pyrimidin-5-ol into four separate small test tubes.

  • Solvent Addition (Cold): To each test tube, add one of the primary solvents (Water, Ethanol, Methanol, Isopropanol) dropwise at room temperature, swirling after each drop, up to ~1 mL. Note if the compound dissolves readily. If it does, that solvent is unsuitable for single-solvent recrystallization.

  • Heating: For solvents that did not dissolve the compound cold, place the test tubes in a hot water or sand bath and bring the solvent to a gentle boil. Continue to add the same solvent dropwise until the solid just dissolves. Use the minimum amount necessary.[6][10]

  • Cooling: Remove the test tubes from the heat and allow them to cool slowly to room temperature on a rack. Do not disturb them.[6] Observe for crystal formation.

  • Ice Bath: Once at room temperature, place the test tubes in an ice-water bath for 15-20 minutes to maximize crystallization.[8][11]

  • Evaluation: The best solvent is the one that dissolved the compound when hot but produced a large crop of well-formed crystals upon cooling.

Protocol 2: Two-Solvent Recrystallization (Example: Ethanol/Water)

This is often a highly effective method for polar compounds.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot "good" solvent (e.g., Ethanol). Ensure the solution is at or near its boiling point.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (e.g., Water) dropwise with constant swirling. Add the poor solvent until the solution becomes faintly and persistently cloudy (turbid).[11] This indicates the saturation point has been reached.

  • Clarification: Add 1-2 drops of the hot "good" solvent (Ethanol) back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize the yield.[11][12]

  • Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold solvent mixture (in the same ratio as used for crystallization) to remove any adhering mother liquor.[6][12]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Visualization of Workflows
Solvent Selection Workflow Diagram

Solvent_Selection Workflow for Recrystallization Solvent Selection start Crude 2-(Hydroxymethyl)pyrimidin-5-ol test_polar Test solubility in polar protic solvents (Water, EtOH, MeOH) start->test_polar dissolves_cold Dissolves in cold solvent? test_polar->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No unsuitable Solvent is unsuitable for single-solvent recrystallization. dissolves_cold->unsuitable Yes crystals_on_cooling Crystals form on cooling? dissolves_hot->crystals_on_cooling Yes insoluble Insoluble even when hot. Solvent is unsuitable. dissolves_hot->insoluble No potential_good Potential 'Good' Solvent for two-solvent system. unsuitable->potential_good good_single SUCCESS: Use as single solvent. crystals_on_cooling->good_single Yes no_crystals FAILURE: No crystals form. Try two-solvent system or another solvent. crystals_on_cooling->no_crystals No

Caption: Decision tree for selecting an appropriate recrystallization solvent.

Troubleshooting Guide: Common Experimental Issues
Problem: My compound "oils out" instead of forming crystals.
  • What this means: The compound is separating from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution becomes saturated at a temperature that is above the compound's melting point in the solvent matrix.[13]

  • Causality: The high concentration of solute significantly depresses its melting point. This is more common in mixed-solvent systems.[13]

  • Solution 1 (Reheat and Dilute): Reheat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent (10-20% more) to decrease the saturation temperature. Allow it to cool again, very slowly.[3]

  • Solution 2 (Promote Nucleation): If dilution doesn't work, reheat to dissolve the oil, cool to just below the temperature where it oiled out, and try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[13][14] This provides a surface for ordered crystal growth to begin.

  • Solution 3 (Change Solvents): The chosen solvent system may be inappropriate. Select a solvent with a lower boiling point or a different solvent pair altogether and repeat the process.[3]

Problem: No crystals are forming, even after cooling in an ice bath.
  • What this means: The solution is supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal formation requires an initial nucleation event to begin.[13]

  • Causality: The solution is too clean, lacks nucleation sites, or the concentration of the solute is too low (too much solvent was used).[13][14]

  • Solution 1 (Induce Nucleation):

    • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches provide a nucleation point for crystals to form.[6][14]

    • Seed Crystal: Add a tiny crystal of the crude or pure compound to the solution. This provides a perfect template for further crystal growth.[6][14]

  • Solution 2 (Increase Concentration): If nucleation techniques fail, you likely used too much solvent.[6][13] Gently heat the solution to boil off some of the solvent (10-20% of the volume), thereby increasing the solute concentration, and then attempt to cool and crystallize again.[3]

  • Solution 3 (Extreme Cooling): As a last resort, some systems can be induced to crystallize by cooling in a dry ice/acetone bath, but this often leads to very small crystals.[15]

Problem: The final product purity is still low after recrystallization.
  • Causality 1 (Rapid Cooling): Cooling the solution too quickly can trap impurities within the rapidly forming crystal lattice.[14] Slow, undisturbed cooling is crucial for selective crystallization.

    • Solution: Redissolve the crystals in fresh, hot solvent. Ensure the flask is allowed to cool slowly on a benchtop, perhaps insulated with paper towels, before moving to an ice bath.[14]

  • Causality 2 (Ineffective Solvent): The chosen solvent may not be good at discriminating between your compound and a specific impurity because their solubility characteristics are too similar.

    • Solution: Try a different solvent or solvent system. Sometimes switching from a protic solvent (like ethanol) to a polar aprotic one (like acetone, if solubility allows) can change the solubility profile of impurities enough for effective separation.

  • Causality 3 (Contamination from Mother Liquor): Insufficient washing of the filtered crystals can leave behind impure mother liquor on the crystal surfaces.

    • Solution: After collecting the crystals via vacuum filtration, wash them with a small amount of ice-cold fresh solvent.[6][12] Using warm or room-temperature solvent will redissolve some of your product.

Problem: The recovery yield is very low (<50%).
  • Causality 1 (Excessive Solvent): This is the most common reason for low yield.[13][14] A significant portion of your compound remains dissolved in the mother liquor even when cold.

    • Solution: In future runs, use the absolute minimum amount of hot solvent required for dissolution. You can attempt to recover more material from the current mother liquor by evaporating some solvent and cooling again to obtain a "second crop" of crystals, though these may be less pure.[7]

  • Causality 2 (Washing with Warm Solvent): Washing the collected crystals with solvent that is not ice-cold will dissolve a portion of the product.

    • Solution: Always ensure your wash solvent has been thoroughly chilled in an ice bath before use.[6]

  • Causality 3 (Premature Crystallization): If performing a hot filtration to remove insoluble impurities, the compound may crystallize in the funnel.

    • Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible to prevent cooling.[11][15] If crystals do form, they can be redissolved by washing with a small amount of hot solvent.

Recrystallization Troubleshooting Diagram

Troubleshooting Troubleshooting Common Recrystallization Issues start Problem Observed During Recrystallization oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_purity Product Still Impure start->low_purity low_yield Low Yield start->low_yield sol1 Reheat, add more 'good' solvent, cool slowly. oiling_out->sol1 Primary Action sol2 Induce nucleation (scratch/seed crystal). no_crystals->sol2 Primary Action sol4 Ensure slow, undisturbed cooling. low_purity->sol4 Check Cooling Rate sol5 Try a different solvent system. low_purity->sol5 Check Solvent Choice sol6 Wash crystals with ICE-COLD solvent. low_purity->sol6 Check Washing Step sol3 Boil off some solvent to concentrate, then cool. low_yield->sol3 To Recover from Filtrate low_yield->sol6 Check Washing Step sol7 Use minimum amount of hot solvent. low_yield->sol7 Check Dissolution Step sol1->sol2 If Fails sol2->sol3 If Fails sol2->sol5 If Fails

Caption: A decision-making flowchart for troubleshooting recrystallization.

References
  • Benchchem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Benchchem.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). [Link]

  • University of California, Los Angeles. 4.
  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Unknown.
  • Benchchem.
  • University of Toronto.
  • University of California, Berkeley.
  • University of York, Department of Chemistry. Solvent Choice. [Link]

  • University of Colorado Boulder.
  • University of Calgary.
  • Homi Bhabha Centre for Science Education.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(Hydroxymethyl)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(Hydroxymethyl)pyrimidin-5-ol in aqueous solutions. The methodologies presented herein are grounded in established physicochemical principles and are designed to offer robust, reproducible solutions for your experimental needs.

Understanding the Molecule: 2-(Hydroxymethyl)pyrimidin-5-ol

2-(Hydroxymethyl)pyrimidin-5-ol is a heterocyclic compound featuring a pyrimidine core, a hydroxyl group at the 5-position, and a hydroxymethyl group at the 2-position. The presence of two hydroxyl groups, one of which is a phenolic hydroxyl, suggests that its aqueous solubility will be significantly influenced by pH. The molecule's structure allows for both hydrogen bond donating and accepting, which contributes to its interaction with polar solvents like water. However, the aromatic pyrimidine ring can contribute to stacking interactions and potentially limit solubility.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This guide provides a systematic approach to addressing common solubility challenges with 2-(Hydroxymethyl)pyrimidin-5-ol.

Initial Observation: Poor Dissolution in Water at Neutral pH

Question: I'm having difficulty dissolving 2-(Hydroxymethyl)pyrimidin-5-ol in water at a neutral pH (around 7.0-7.4). What are my immediate next steps?

Answer: This is a common starting point. The limited solubility at neutral pH is likely due to the molecule existing predominantly in its less soluble, non-ionized form. Here is a logical progression of troubleshooting steps:

1. pH Adjustment: The First and Most Impactful Step

The phenolic hydroxyl group on the pyrimidine ring is weakly acidic and can be deprotonated to form a more soluble phenoxide ion.

  • The "Why": By increasing the pH of the aqueous solution above the pKa of the phenolic hydroxyl group, you shift the equilibrium towards the ionized, more polar, and thus more water-soluble form of the molecule.[1][2] This is a fundamental principle for solubilizing weakly acidic or basic compounds.[3][4]

  • Experimental Protocol:

    • Prepare a slurry of 2-(Hydroxymethyl)pyrimidin-5-ol in deionized water at your target concentration.

    • While stirring, slowly add a dilute solution of a suitable base, such as 0.1 M sodium hydroxide (NaOH), dropwise.

    • Monitor the pH of the solution continuously with a calibrated pH meter.

    • Observe the dissolution of the solid as the pH increases. Note the pH at which complete dissolution occurs.

    • For many pyrimidine derivatives, a pH in the slightly alkaline range (e.g., 8-10) can significantly enhance solubility.[5]

2. Temperature Elevation: A Simple Yet Effective Method

For many organic compounds, solubility increases with temperature.

  • The "Why": The dissolution of a solid in a liquid can be an endothermic process, meaning it requires an input of energy.[6][7] Heating the solution provides this energy, facilitating the breaking of the crystal lattice of the solid and promoting its interaction with the solvent molecules.[8][9]

  • Experimental Protocol:

    • Prepare a suspension of 2-(Hydroxymethyl)pyrimidin-5-ol in water.

    • Gently heat the suspension on a hot plate with constant stirring.

    • Increase the temperature in increments (e.g., 5-10 °C) and observe for dissolution.

    • Caution: Be mindful of the compound's stability at elevated temperatures. It is advisable to conduct a preliminary thermal stability assessment if you plan to use high temperatures.

3. Co-solvency: Leveraging Water-Miscible Organic Solvents

If pH and temperature adjustments are insufficient or not suitable for your application, the use of co-solvents is a powerful alternative.

  • The "Why": Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds.[10][11][12] They work by reducing the polarity of the solvent system, making it more favorable for the solute to dissolve.[13] Common co-solvents for pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12]

  • Experimental Protocol:

    • Select a co-solvent that is compatible with your downstream application. Ethanol and DMSO are common starting points.

    • Prepare a stock solution of 2-(Hydroxymethyl)pyrimidin-5-ol in the chosen co-solvent at a high concentration.

    • Slowly add the stock solution to your aqueous buffer while stirring to avoid precipitation.

    • Alternatively, prepare various mixtures of the co-solvent and water (e.g., 10%, 20%, 50% co-solvent in water) and then attempt to dissolve the compound directly in these mixtures.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting the appropriate solubility enhancement strategy.

SolubilityWorkflow Start Start: Poor Solubility of 2-(Hydroxymethyl)pyrimidin-5-ol in Water pH_Adjust Attempt pH Adjustment (e.g., increase pH to 8-10) Start->pH_Adjust pH_Success Solubility Achieved pH_Adjust->pH_Success Yes pH_Fail Insoluble or pH Incompatible pH_Adjust->pH_Fail No Temp_Adjust Try Temperature Increase (e.g., 40-60 °C) pH_Fail->Temp_Adjust Temp_Success Solubility Achieved Temp_Adjust->Temp_Success Yes Temp_Fail Insoluble or Thermally Unstable Temp_Adjust->Temp_Fail No Co_Solvent Use Co-solvents (e.g., Ethanol, DMSO) Temp_Fail->Co_Solvent Co_Solvent_Success Solubility Achieved Co_Solvent->Co_Solvent_Success Yes Advanced_Methods Consider Advanced Methods: - Salt Formation - Excipients (Cyclodextrins) Co_Solvent->Advanced_Methods No/Incompatible

Caption: A decision-making workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 2-(Hydroxymethyl)pyrimidin-5-ol?

Q2: Can I use buffers to control the pH for solubilization?

Absolutely. Using a biological buffer system (e.g., phosphate, borate) is highly recommended, especially for cell-based assays or other applications where a stable pH is critical. When preparing your stock solution, you can dissolve the compound in a buffer of the desired pH.

Q3: Are there other, more advanced methods to improve solubility?

Yes, for more challenging cases or for formulation development, several advanced techniques can be employed:

  • Salt Formation: If the compound is intended for pharmaceutical use, forming a salt with a pharmaceutically acceptable counter-ion can dramatically improve its solubility and dissolution rate.[3][15][16] This involves reacting the weakly acidic hydroxyl group with a suitable base to form a stable salt.[4]

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent water solubility.[15]

    • Surfactants: These can form micelles that encapsulate the drug, increasing its solubility in aqueous media.[10]

    • Polymers: Formulating the compound with water-soluble polymers can also enhance its solubility.[17]

Q4: How does the hydroxymethyl group at the 2-position affect solubility compared to the hydroxyl group at the 5-position?

The hydroxyl group at the 5-position is a phenolic hydroxyl, making it weakly acidic. This is the primary handle for pH-mediated solubility enhancement. The hydroxymethyl group at the 2-position is a primary alcohol and is not significantly acidic or basic. However, it can participate in hydrogen bonding with water, which generally contributes positively to aqueous solubility.

Q5: I have dissolved the compound at a high pH, but it precipitates when I neutralize the solution. What can I do?

This is a common phenomenon known as pH-shift precipitation. To mitigate this:

  • Use a co-solvent: The presence of a co-solvent can help keep the compound in solution even after neutralization.

  • Formulate with excipients: Cyclodextrins or surfactants can help maintain the compound in a solubilized state.

  • Kinetic vs. Thermodynamic Solubility: You may be observing the difference between kinetic and thermodynamic solubility. The solution may be supersaturated upon neutralization and will eventually precipitate. For some applications, a kinetically stable supersaturated solution may be acceptable if used promptly.

Summary of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Ionization of the weakly acidic phenolic hydroxyl group.Highly effective, simple to implement.May not be suitable for pH-sensitive applications; potential for precipitation upon neutralization.
Temperature Increase Provides energy to overcome the crystal lattice energy.Simple, can be effective for endothermic dissolutions.[6][7]Compound stability at higher temperatures must be considered.
Co-solvency Reduces the polarity of the solvent system.Effective for a wide range of hydrophobic compounds.[11][12]The co-solvent must be compatible with the intended application; can affect biological assays.
Salt Formation Creates a more soluble ionic form of the compound.Can dramatically increase solubility and dissolution rate.[3][16]Requires an ionizable group on the molecule; the salt form must be stable.
Excipients Encapsulation or complexation of the drug molecule.Can significantly increase apparent solubility and stability.Requires formulation development; potential for excipient-drug interactions.

Conclusion

The solubility of 2-(Hydroxymethyl)pyrimidin-5-ol in aqueous solutions is a manageable challenge that can be overcome with a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the principles of pH adjustment, temperature control, and co-solvency, researchers can successfully prepare solutions suitable for a wide range of experimental applications. For more advanced applications, exploring salt formation and the use of formulation excipients can provide further avenues for enhancing solubility and bioavailability.

References

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - ResearchGate. (n.d.). Retrieved from [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13). Retrieved from [Link]

  • US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents. (n.d.).
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. (n.d.). Retrieved from [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. (n.d.). Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved from [Link]

  • The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions - ResearchGate. (n.d.). Retrieved from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018, September 14). Retrieved from [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. (n.d.). Retrieved from [Link]

  • 4-(Hydroxymethyl)-5-[hydroxy(²H_2_)methyl]-2-(²H_3_)methylpyridin-3-ol - EPA. (n.d.). Retrieved from [Link]

  • An efficient and green deep eutectic solvents mediated synthesis of substituted pyrimidine and pyridine derivatives as potential - SSRN. (n.d.). Retrieved from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from [Link]

  • Pyrimidin-5-ol | C4H4N2O | CID 565855 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis - MDPI. (2022, July 6). Retrieved from [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.). Retrieved from [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). Retrieved from [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE. (n.d.). Retrieved from [Link]

  • 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol | C6H8N2O2 | CID 14779126 - PubChem. (n.d.). Retrieved from [Link]

  • Why salt formation of weak acid increases the drug solubility? - ResearchGate. (2023, February 8). Retrieved from [Link]

  • Temperature Effects on Solubility - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][8][18]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). Retrieved from [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). Retrieved from [Link]

  • Effects of Temperature and Pressure on Solubility. (n.d.). Retrieved from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (2022, September 12). Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • HPMC Solubility Chart. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Pyrimidine Synthesis Division

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to the inherent moisture sensitivity of many pyrimidine synthesis protocols. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively and ensure the robustness of your synthetic routes.

Many synthetic pathways to the pyrimidine core are fundamentally reliant on the formation of intermediates that are highly susceptible to hydrolysis. Trace amounts of water can lead to reaction stalling, formation of intractable byproducts, and significantly reduced yields. This document provides a structured approach to understanding, controlling, and troubleshooting moisture-related issues in your experiments.

Section 1: General FAQs - The "Why" and "How" of Moisture Control

This section addresses the foundational questions regarding moisture sensitivity in pyrimidine synthesis.

Q1: Why are so many pyrimidine synthesis reactions sensitive to water?

A: The sensitivity arises from the nature of the reagents and intermediates involved. Many common pyrimidine syntheses, such as the Pinner and Biginelli reactions or those using reagents like phosphorus oxychloride (POCl₃), involve electrophilic intermediates (e.g., Pinner salts, acylimininium ions) or reagents that are readily hydrolyzed.[1][2] Water, acting as a nucleophile, can attack these species, leading to the formation of undesired and often unreactive byproducts like carboxylic acids, amides, or esters, thus halting the desired cyclization pathway.[2]

Q2: What are the most common signs that a reaction has failed due to moisture contamination?

A: Common indicators include:

  • Low or No Yield: The most obvious sign is the failure to isolate the desired product in the expected quantity.

  • Formation of Unexpected Byproducts: You may observe the formation of open-chain intermediates, hydrolyzed starting materials, or Knoevenagel condensation products, which can sometimes be identified by techniques like NMR and mass spectrometry.[2][3]

  • Incomplete Reaction: TLC or HPLC analysis shows significant amounts of starting material remaining even after extended reaction times or heating.

  • Inconsistent Results: Reproducibility issues between batches are a strong indicator of variable moisture content in reagents or solvents.

Q3: I store my solvents over molecular sieves. Is that not sufficient?

A: While storing solvents over activated molecular sieves is a good practice, it may not be sufficient on its own. The effectiveness depends on several factors:

  • Activation: Molecular sieves must be properly activated by heating under vacuum to remove adsorbed water before use.[4]

  • Loading and Time: The amount of sieves and the duration of contact are critical. For a solvent like THF, a 20% mass/volume loading for at least 3 days is recommended to achieve low ppm water content, whereas for dichloromethane (DCM), a 10% loading for 24 hours is often sufficient.[5]

  • Solvent Polarity: Polar solvents like acetonitrile or methanol are more hygroscopic and harder to dry than non-polar solvents like hexane.[6][7]

  • Atmospheric Exposure: Every time the solvent bottle is opened, it's exposed to atmospheric moisture. Using proper syringe techniques under an inert atmosphere is crucial.[8]

For highly sensitive reactions, it is best practice to use freshly distilled solvents or those from a dedicated solvent purification system and to verify the water content using Karl Fischer titration.[9]

Section 2: Troubleshooting Common Synthesis Failures

This section is formatted to address specific problems you might encounter during your experiments.

Problem 1: My Pinner synthesis of a 4-aminopyrimidine is failing, and I am isolating an ester byproduct.

  • Probable Cause: This is a classic sign of water contamination. The Pinner synthesis proceeds through an imidate salt intermediate (a "Pinner salt"), which is extremely susceptible to hydrolysis.[2] Water readily attacks the imidate, leading to the formation of an ester and an ammonium salt, preventing the subsequent cyclization with the amine.

  • Solution & Validation:

    • Ensure Anhydrous Conditions: All reagents, solvents (typically an alcohol), and glassware must be rigorously dried. Glassware should be oven-dried (>125 °C overnight) or flame-dried under vacuum and cooled under an inert gas like argon or nitrogen.[5][10][11]

    • Use Dry HCl Gas: The classical Pinner reaction uses dry HCl gas bubbled through an anhydrous alcohol solution of the nitrile.[2] This in-situ formation of the Pinner salt under strictly anhydrous conditions is critical.

    • Verify Solvent Dryness: Before starting, test your alcohol solvent with a Karl Fischer titrator. The water content should ideally be below 50 ppm, and for very sensitive substrates, below 10 ppm.[12]

Problem 2: My chlorination of a uracil derivative with phosphorus oxychloride (POCl₃) is giving low yields and a complex mixture.

  • Probable Cause: Phosphorus oxychloride reacts violently with water in a highly exothermic reaction to form phosphoric acid and HCl gas.[13] Even trace amounts of water can consume the POCl₃, generate excess acid, and lead to a host of side reactions or decomposition of the starting material.[14] The reaction often requires additives like N,N-dimethylaniline, which can also be compromised by moisture.

  • Solution & Validation:

    • Use Fresh or Distilled POCl₃: POCl₃ is hygroscopic and can absorb moisture from the air over time. Use a fresh bottle or distill it from a suitable drying agent immediately before use.

    • Strict Inert Atmosphere: The reaction must be performed under a dry nitrogen or argon atmosphere in oven-dried glassware.[13] A setup using a Schlenk line is highly recommended.[15]

    • Controlled Quenching: The work-up is equally critical. Never add water directly to the reaction mixture. The excess POCl₃ should first be removed by distillation under reduced pressure, and the remaining mixture should be quenched by slowly and carefully adding it to ice or a cold aqueous base solution.[13]

Problem 3: My Biginelli reaction has a low yield, and I've isolated a Knoevenagel condensation product.

  • Probable Cause: While the Biginelli reaction is often more water-tolerant than others, suboptimal conditions can favor competing side reactions. The Knoevenagel condensation between the aldehyde and the β-ketoester can become the dominant pathway if the subsequent cyclization with urea is inefficient.[2][3] While not always a direct result of water, ensuring anhydrous conditions can improve catalyst efficiency and favor the desired pathway.

  • Solution & Validation:

    • Catalyst Choice: The choice of acid catalyst is crucial. While traditional methods use HCl, various Lewis acids (e.g., Yb(OTf)₃, FeCl₃) can improve yields, often under anhydrous or solvent-free conditions.[3][16]

    • Anhydrous Solvent: While some Biginelli modifications use water as a solvent, the classical reaction often benefits from using an anhydrous solvent like ethanol or THF to minimize side reactions.[2]

    • Monitor the Reaction: Follow the reaction progress by TLC. If the Knoevenagel adduct forms quickly and is not consumed, the cyclization step is the issue. Increasing the temperature or changing the acid catalyst may be necessary to promote the final ring-closure.[2]

Section 3: Advanced Protocols & Best Practices

This section provides detailed, step-by-step methodologies for essential moisture-control techniques.

Protocol 1: Drying an Organic Solvent (e.g., Dichloromethane) with a Drying Agent

This protocol describes a common method for drying a solvent for immediate use.

  • Select Drying Agent: For dichloromethane (DCM), calcium hydride (CaH₂) is a traditional and effective choice. Alternatively, activated 3Å molecular sieves or activated neutral alumina can provide exceptionally dry solvent.[9][17]

  • Setup: In a fume hood, assemble a distillation apparatus using oven-dried glassware. The distilling flask should contain a magnetic stir bar.

  • Pre-drying (Optional): If the solvent is very wet, pre-dry it by swirling with anhydrous magnesium sulfate (MgSO₄), then filtering.[4]

  • Drying: Add CaH₂ to the distilling flask (approx. 5-10 g per L of solvent). Carefully add the DCM. Caution: CaH₂ reacts with water to produce hydrogen gas. Add the solvent slowly and ensure no pressure buildup.

  • Reflux: Heat the mixture to a gentle reflux under a nitrogen or argon atmosphere for at least one hour.

  • Distillation: Distill the solvent directly into a dry, inert-atmosphere-flushed receiving flask (e.g., a Schlenk flask). Collect the middle fraction, discarding the first and last 10%.

  • Storage: The freshly distilled solvent should be used immediately or stored in a sealed flask with a septum over activated 3Å molecular sieves under an inert atmosphere.[6]

Protocol 2: Verifying Solvent Dryness via Karl Fischer (KF) Titration

This protocol provides a general outline for using a coulometric KF titrator.[18]

  • Apparatus Preparation: Ensure the KF titrator's titration cell is clean, dry, and filled with the appropriate KF reagents (anode and cathode solutions). Run a pre-titration to neutralize any ambient moisture in the cell until a stable, low drift rate is achieved.[19]

  • Sample Extraction: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), draw an accurately known volume (e.g., 1.0 mL) of the dried solvent into a dry, gas-tight syringe.[9]

  • Weighing: Accurately weigh the filled syringe.

  • Injection: Quickly inject the solvent into the titration cell.

  • Re-weighing: Immediately re-weigh the empty syringe to determine the exact mass of the solvent injected.

  • Titration: The instrument will automatically titrate the water in the sample and display the result, typically in micrograms (µg) of water.

  • Calculation: Calculate the water content in parts per million (ppm): ppm = (µg of water detected) / (mass of solvent in g)

Protocol 3: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

This protocol ensures the exclusion of atmospheric air and moisture.[15][20]

  • Glassware Preparation: Assemble your reaction glassware (e.g., a round-bottom flask with a condenser) after drying it thoroughly in an oven.[11] Use high-vacuum grease on all joints and secure them with Keck clips.

  • Connect to Schlenk Line: Connect the reaction flask to the Schlenk line via thick-walled rubber tubing. The line consists of two manifolds: one connected to a vacuum pump (protected by a cold trap) and the other to a source of dry inert gas (e.g., nitrogen or argon).[21][22]

  • Purge Cycle: Perform at least three "vacuum/backfill" cycles to remove the air from the flask.

    • Turn the stopcock on the flask to open it to the vacuum manifold. Evacuate the flask for several minutes until the pressure is low (<0.5 Torr).[22]

    • Close the stopcock to the vacuum.

    • Carefully open the stopcock to the inert gas manifold to backfill the flask with nitrogen or argon.

    • Repeat this cycle two more times.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum. Add solid reagents under a positive flow of inert gas (by slightly opening the gas bubbler to the atmosphere) to prevent air from entering the flask. Hygroscopic solids should be weighed and handled in a glovebox if possible.[23]

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the inert gas line to an oil bubbler, which provides a visual indicator of the gas flow and prevents over-pressurization.[15]

Section 4: Data & Visualization
Table 1: Comparative Efficiency of Common Drying Agents for Dichloromethane (DCM)

This table summarizes data on the final water content in DCM after treatment with various desiccants.

Drying AgentConditionsFinal Water Content (ppm)Reference
CaH₂Reflux and distillation~13 ppm[9][17]
3Å Molecular SievesStorage over activated sieves<10 ppm[9][17]
Activated Neutral AluminaPassage through a column<5 ppm[6]
P₄O₁₀Stirring for 24h~3 ppm[6]

Data is representative and compiled from literature. Actual results depend on the initial water content and specific experimental conditions.[6][9][17]

Diagrams

Moisture_Sensitive_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Analysis A Oven/Flame-Dry All Glassware C Distill Solvents (or use from SPS) A->C B Activate Drying Agents (e.g., Mol. Sieves) B->C D Verify Dryness (Karl Fischer) C->D E Assemble Apparatus (Hot, under N2/Ar) D->E Proceed if dry F Purge with Inert Gas (Schlenk Line Cycles) E->F G Add Reagents/Solvents (Syringe/Cannula) F->G H Run Reaction (Positive N2 Pressure) G->H I Controlled Quench (e.g., add to ice) H->I Reaction Complete J Aqueous Work-up & Extraction I->J K Dry Organic Layer (e.g., MgSO4) J->K L Purification & Analysis K->L

Caption: Logical workflow for executing a moisture-sensitive chemical synthesis.

Hydrolysis_Mechanism POCl3 POCl3 (Phosphorus Oxychloride) Intermediate Reactive Intermediate (e.g., Dichlorophosphoryl Chloride) POCl3->Intermediate DesiredProduct Desired Product (2,4-Dichloropyrimidine) POCl3->DesiredProduct H2O H2O (Water) H2O->Intermediate Undesired Attack (Hydrolysis) SideProduct Side Product (Phosphoric Acid) Intermediate->SideProduct Decomposition Uracil Hydroxy-pyrimidine (e.g., Uracil) Uracil->DesiredProduct  Desired Reaction (Chlorination)

Caption: Competing pathways for POCl₃ in pyrimidine synthesis.

References
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354. Available at: [Link]

  • Rubin, Y., et al. (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Rubin, Y., et al. (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. UCLA Chemistry and Biochemistry. Available at: [Link]

  • BYJU'S. (2019). Principle of Karl Fischer Titration. BYJU'S Chemistry. Available at: [Link]

  • The Schlenk Line Survival Guide. (2019). Refluxing Under an Inert Atmosphere. schlenk-line-survival-guide.com. Available at: [Link]

  • Scribd. Common Drying Agents in Organic Chemistry. Available at: [Link]

  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). PMDA. Available at: [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts? HepatoChem, Inc. Available at: [Link]

  • OperaChem. (2025). SCHLENK LINE. operachem.com. Available at: [Link]

  • University of York. Schlenk line: setup. University of York Chemistry Teaching Labs. Available at: [Link]

  • University of Groningen. (2022). Chemical/Laboratory Techniques: Schlenk line. YouTube. Available at: [Link]

  • Purdue University. (n.d.). Standard Operating Procedure Inert Gas/Vacuum Schlenk Line. Purdue University College of Engineering. Available at: [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. pharmaguideline.com. Available at: [Link]

  • Scharlab. Solvents, anhydrous for laboratory. scharlab.com. Available at: [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. Available at: [Link]

  • Mungall, W. S., et al. (1974). Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. Nucleic Acids Research, 1(4), 615–627. Available at: [Link]

  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments. Available at: [Link]

  • Mungall, W. S., et al. (1974). Use of phosphorus oxychloride in synthesizing nucleotides and ollgonucleotides. Nucleic Acids Research, 1(4), 615-27. Available at: [Link]

  • Wipf Group. (n.d.). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • ResearchGate. (2017). Which is the best anhydrous organic solvent? ResearchGate GmbH. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Iowa State University. (n.d.). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Iowa State University Digital Repository. Available at: [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Massachusetts Institute of Technology. Available at: [Link]

  • Gao, W., & Li, J. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4541. Available at: [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate GmbH. Available at: [Link]

  • SynArchive. Ullmann Condensation. synarchive.com. Available at: [Link]

  • ResearchGate. (2025). Hydration of purines, pyrimidines, nucleosides, and nucleotides. ResearchGate GmbH. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. pharmaguideline.com. Available at: [Link]

  • Atlas. Biginelli Reaction Experiment Analysis Guide. atlas-guide.com. Available at: [Link]

  • Abdelshafy, F., et al. (2023). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. International Journal of Innovative Science and Research Technology, 8(10), 980-995. Available at: [Link]

  • Foden, C. S., et al. (2020). A one-pot, water compatible synthesis of pyrimidine nucleobases under plausible prebiotic conditions. Chemical Communications, 56(82), 12431-12434. Available at: [Link]

  • Wikipedia. (n.d.). Pyrimidine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • chemeurope.com. Ullmann condensation. chemeurope.com. Available at: [Link]

  • Organic Chemistry Portal. Biginelli Reaction. organic-chemistry.org. Available at: [Link]

Sources

Technical Support Center: Scale-Up of 2-(Hydroxymethyl)pyrimidin-5-ol Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 2-(Hydroxymethyl)pyrimidin-5-ol. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, often serving as a key intermediate for more complex active pharmaceutical ingredients (APIs). While laboratory-scale synthesis may be straightforward, scaling up production presents unique challenges related to reaction control, impurity profiles, and product isolation.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to navigate the complexities of moving from bench-scale to pilot or manufacturing scale. Our approach is grounded in established chemical principles and field-proven insights to ensure the development of a robust, safe, and efficient process.

Overview of a Common Synthetic Pathway

A prevalent strategy for synthesizing 2-(Hydroxymethyl)pyrimidin-5-ol involves the construction of the pyrimidine core with a carboxylate group at the C5-position, followed by its selective reduction. A common precursor, an ethyl pyrimidine-5-carboxylate derivative, can be reduced to the corresponding primary alcohol. The choice of reducing agent and reaction conditions is critical for success at scale. This guide will focus on the reduction step, as it is often a source of significant scale-up challenges.

cluster_0 Synthesis Workflow Start Ethyl 2-(substituent)pyrimidin-5-carboxylate Reduction Reduction of Ester (e.g., with LiAlH4 or NaBH4) Start->Reduction Anhydrous Solvent (THF) Quench Reaction Quenching (Careful addition of water/acid) Reduction->Quench Exothermic Step Workup Aqueous Work-up & Phase Separation Quench->Workup Formation of Salts Purification Purification (Crystallization or Chromatography) Workup->Purification Crude Product Final 2-(Hydroxymethyl)pyrimidin-5-ol Purification->Final

Caption: High-level workflow for the synthesis of 2-(Hydroxymethyl)pyrimidin-5-ol.

Troubleshooting Guide: From Lab to Pilot Plant

This section addresses specific issues that may arise during the scale-up of the ester reduction step.

Q1: My reaction shows low or incomplete conversion of the starting ester. How can I improve the yield?

Likely Causes & Solutions:

  • Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) and similar metal hydrides are extremely sensitive to moisture. Inadequate drying of the reactor, solvents, or starting material will consume the reagent before it can react with the ester.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Use a rigorously dried reactor and transfer solvents under an inert atmosphere (e.g., nitrogen or argon). Solvents should be passed through activated alumina or distilled from a suitable drying agent. Water content can be checked by Karl Fischer titration.[1]

      • Verify Reagent Quality: Use a fresh, unopened container of the reducing agent or titrate an older batch to determine its active hydride content.

  • Suboptimal Temperature: While reductions with powerful agents like LiAlH₄ are often initiated at low temperatures (e.g., 0 °C) for control, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[2]

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material. If the reaction stalls at a low temperature after the initial exotherm subsides, allow it to slowly warm to ambient temperature and continue monitoring.

  • Insufficient Stoichiometry: While a slight excess of the reducing agent is typical, an insufficient amount will naturally lead to incomplete conversion.

    • Troubleshooting:

      • Optimize Molar Ratio: On a small scale, systematically increase the molar equivalents of the reducing agent (e.g., from 1.5 eq to 2.0 eq) and monitor the effect on conversion and impurity formation. Be aware that a large excess can lead to over-reduction or side reactions.

Q2: I'm observing significant byproduct formation. What are they and how can I prevent them?

Likely Causes & Solutions:

  • Over-reduction of the Pyrimidine Ring: Strong reducing agents like LiAlH₄ can potentially reduce the pyrimidine ring itself, leading to di- or tetrahydro-pyrimidine species, which complicates purification.

    • Troubleshooting:

      • Strict Temperature Control: Maintain the recommended temperature profile. Overheating during addition or work-up can promote side reactions.

      • Consider a Milder Reducing Agent: Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters but can be used in combination with additives (e.g., LiCl) or in specific solvent systems.[3] Alternatively, reagents like diisobutylaluminium hydride (DIBAL-H) may offer better selectivity at low temperatures.

  • Reaction with Other Functional Groups: If the substituent at the C2 position is reactive (e.g., a halogen), it may also be reduced.

    • Troubleshooting:

      • Protecting Group Strategy: If a sensitive functional group is present, consider a protecting group strategy or re-evaluate the synthetic route to introduce this functionality after the reduction step.

Q3: The work-up is difficult to manage at a larger scale, especially with filtration. What can I do?

Likely Causes & Solutions:

  • Gelatinous Aluminum Salt Formation: The standard quenching procedure for LiAlH₄ reductions (e.g., Fieser work-up) generates aluminum salts (Al(OH)₃) that can form a gelatinous precipitate. This is notoriously difficult to filter, especially with large batches, leading to product loss and long processing times.

    • Troubleshooting:

      • Alternative Work-up (Rochelle's Salt): After the initial quench, add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously for several hours or overnight. The tartrate chelates the aluminum salts, keeping them in the aqueous layer and resulting in a much cleaner phase separation and easier filtration of any remaining solids.

      • Acidic Work-up: A carefully controlled quench followed by acidification (e.g., with 2% HCl) can dissolve the aluminum salts.[2] However, this must be done with caution as the final product's stability at low pH must be confirmed to prevent degradation.[4]

cluster_1 Troubleshooting: Poor Yield Start Low Yield or Incomplete Conversion Check_TLC Analyze reaction mixture by TLC/HPLC Start->Check_TLC SM_Present Significant starting material remains? Check_TLC->SM_Present Byproducts Major byproducts present? SM_Present->Byproducts No Sol_SM 1. Check reagent activity. 2. Ensure anhydrous conditions. 3. Increase reaction time/temp. SM_Present->Sol_SM Yes Sol_Byproducts 1. Lower reaction temperature. 2. Consider milder reducing agent. 3. Check for reactive functional groups. Byproducts->Sol_Byproducts Yes End Proceed to Work-up Byproducts->End No Sol_SM->Check_TLC Re-run & Monitor Sol_Byproducts->Check_TLC Re-run & Monitor

Caption: Decision tree for troubleshooting low reaction yield.

Q4: My isolated product has low purity and is difficult to crystallize. What purification strategies are recommended for scale-up?

Likely Causes & Solutions:

  • Oily Product or High Impurity Load: The crude product may be an oil or have impurities that inhibit crystallization. While column chromatography is effective in the lab, it is often not economically viable for large-scale production.[5][6]

    • Troubleshooting:

      • Develop a Crystallization Protocol:

        • Solvent Screening: Test the solubility of the crude product in a variety of solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) at room temperature and at reflux. An ideal single-solvent system is one where the product is sparingly soluble at room temperature but fully soluble at higher temperatures.

        • Anti-Solvent Crystallization: If a single solvent is not effective, dissolve the crude product in a small amount of a good solvent (e.g., methanol, THF) and then slowly add an anti-solvent (a solvent in which the product is insoluble, e.g., heptane, water) until turbidity is observed.

      • Liquid-Liquid Extraction: Optimize the pH of the aqueous phase during work-up to remove acidic or basic impurities. The target molecule, with its alcohol and pyrimidine functionalities, will have a specific pKa profile that can be exploited.[7]

      • Slurry: Stirring the crude solid in a solvent where the product has low solubility but the impurities are soluble can significantly improve purity.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor during this reduction? A: The key CPPs are:

Parameter Target Range Justification & Impact on Quality
Reaction Temperature 0 °C to 25 °C Controls reaction rate and selectivity. Too high can cause over-reduction and side reactions; too low can stall the reaction.
Reagent Stoichiometry 1.5 - 2.0 molar equivalents Ensures complete conversion without promoting significant byproduct formation.
Water Content < 200 ppm in solvent Prevents quenching of the hydride reagent, ensuring consistent reaction performance and yield.

| Agitation Speed | Process Dependent | Ensures homogeneity, especially during the addition of the reducing agent and the quench, to prevent localized overheating. |

Q: What are the primary safety concerns when running this reaction at scale? A: The primary hazard is the use of lithium aluminum hydride (LiAlH₄). It is a water-reactive, pyrophoric solid that can ignite upon contact with moisture. Hydrogen gas, which is highly flammable, is evolved during the reaction and quench. All operations must be conducted under a strict inert atmosphere, and personnel must be equipped with appropriate personal protective equipment (PPE). A controlled quenching strategy and adequate reactor cooling are essential to manage the highly exothermic nature of the reaction.

Q: What analytical methods are recommended for in-process control (IPC) and final product release? A:

  • IPC: HPLC is the preferred method for monitoring reaction completion, as it can quantify the starting material, product, and major byproducts. TLC can be used for rapid qualitative checks.

  • Final Product Release:

    • Identification: ¹H NMR and ¹³C NMR for structural confirmation.

    • Purity: HPLC with UV detection for purity assessment and impurity profiling.

    • Residual Solvents: Gas Chromatography (GC) to ensure solvents used in purification are below regulatory limits.

    • Water Content: Karl Fischer titration.

Detailed Experimental Protocol (Illustrative Example)

This protocol describes the reduction of Ethyl 2-(methyl)pyrimidin-5-carboxylate to [2-(methyl)pyrimidin-5-yl]methanol on a laboratory scale. It should be optimized and validated before implementation at a larger scale.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Molarity/Density Amount ( g/mol ) Equivalents
Ethyl 2-methylpyrimidin-5-carboxylate 166.18 - 10.0 g / 0.06 mol 1.0
Lithium Aluminum Hydride (LiAlH₄) 37.95 - 3.4 g / 0.09 mol 1.5
Anhydrous Tetrahydrofuran (THF) - - 200 mL -
Sodium Sulfate (Na₂SO₄) - Saturated aq. soln. As needed -

| Ethyl Acetate (EtOAc) | - | - | For extraction | - |

Procedure:

  • Reactor Setup: Equip a 3-neck, 500 mL round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet connected to a bubbler. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.

  • Reagent Charging: Add LiAlH₄ (3.4 g) to the flask, followed by anhydrous THF (100 mL) via cannula. Cool the resulting slurry to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve the Ethyl 2-methylpyrimidin-5-carboxylate (10.0 g) in anhydrous THF (100 mL). Add this solution dropwise to the stirred LiAlH₄ slurry over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back down to 0 °C. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Na₂SO₄. (Caution: Highly exothermic, hydrogen evolution). Continue adding the solution until the gray slurry turns into a white, granular precipitate and the evolution of gas ceases.

  • Work-up: Filter the white solid (aluminum salts) through a pad of Celite®, washing the filter cake thoroughly with additional THF and ethyl acetate.

  • Isolation: Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Crystallization: Dissolve the crude solid in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.[8]

    • Chromatography (if necessary): If crystallization fails to provide material of sufficient purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[2]

References

  • Chylewska, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6941. Available from: [Link]

  • MDPI. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences. Available from: [Link]

  • American Society of Hematology. (2023). Pyrimidine Starvation Is a Targetable Cancer Vulnerability: Mechanisms of Nucleotide Homeostasis. Blood. Available from: [Link]

  • AtlanChim Pharma. (n.d.). Isolation by purification – Isolation of impurities. Retrieved from [Link]

  • Geigenberger, P., et al. (2005). Inhibition of de Novo Pyrimidine Synthesis in Growing Potato Tubers Leads to a Compensatory Stimulation of the Pyrimidine Salvage Pathway and a Subsequent Increase in Biosynthetic Performance. The Plant Cell, 17(7), 2077–2088. Available from: [Link]

  • Ray, U. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Available from: [Link]

  • Esteve, J. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. Retrieved from [Link]

  • Google Patents. (2023). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • PubChem. (n.d.). 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. Retrieved from [Link]

  • Google Patents. (n.d.). RU2537848C1 - Method of obtaining 2-chloro-5-hydroxymethylpyridine.
  • Lönnberg, H., et al. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 26(22), 6994. Available from: [Link]

  • Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine, 5-Hydroxymethylcytidine and 5-Formylcytidine Monomers into RNA Oligonucleotides. Chembiochem, 18(22), 2236–2241. Available from: [Link]

  • ResearchGate. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]

Sources

Validation & Comparative

HPLC Method Development for 2-(Hydroxymethyl)pyrimidin-5-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

Developing a robust HPLC method for 2-(Hydroxymethyl)pyrimidin-5-ol presents a classic "polarity trap." As a small, amphoteric heterocycle with multiple hydrogen-bonding sites, this molecule exhibits poor retention on standard alkyl-bonded phases (C18), often co-eluting with the void volume where ion suppression is highest.

This guide objectively compares three distinct separation strategies: Aqueous-Stable C18 , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Pentafluorophenyl (PFP) phases. While HILIC offers the highest retention, our comparative analysis suggests that PFP phases provide the best balance of selectivity, peak shape, and robustness for this specific analyte.

Physicochemical Profile

Understanding the molecule is the first step to controlling its chromatographic behavior.

PropertyValue (Approx.)Chromatographic Implication
Structure Pyrimidine core, C5-OH (phenol-like), C2-CH2OHHigh polarity; potential for dual ionization.[1]
LogP -0.5 to -1.2 (Hydrophilic)Will not retain on C18 without >95% aqueous phase.[1]
pKa (Acidic) ~6.5 – 7.5 (Phenolic OH)Deprotonates at neutral pH (anionic).[1]
pKa (Basic) ~1.5 – 2.0 (Pyrimidine N)Protonates at very low pH (cationic).[1]
UV Max ~260 nmCompatible with standard UV/DAD detection.[1]

Method Selection Logic (Decision Tree)

The following decision matrix illustrates the logical flow for selecting the stationary phase based on the analyte's specific polarity and solubility profile.

MethodSelection Start Start: Analyte Assessment (LogP < 0) Solubility Solubility in ACN? Start->Solubility HighSol High Solubility (>70% ACN) Solubility->HighSol Yes LowSol Low Solubility (Aq. Preferred) Solubility->LowSol No HILIC Method B: HILIC (Zwitterionic/Amide) HighSol->HILIC Max Retention RP_Aq Method A: Aq-Stable C18 (Polar Embedded) LowSol->RP_Aq Robustness PFP Method C: PFP (Fluorinated) (Selectivity Driver) LowSol->PFP Alternative Selectivity MS_Comp MS Compatible HILIC->MS_Comp High Sensitivity (ESI+) UV_Comp UV/Standard RP_Aq->UV_Comp General QC Ortho Orthogonal Selectivity PFP->Ortho Separation from Isomers

Figure 1: Strategic decision tree for selecting the optimal stationary phase based on analyte solubility and detection requirements.

Comparative Methodology

Method A: Aqueous-Stable C18 (The "Rescue" Approach)

Standard C18 columns suffer from "dewetting" (phase collapse) in 100% aqueous conditions required to retain this analyte.[1] We utilize a Polar-Embedded C18 or T3-type bonding designed to remain wetted in 100% water.[1]

  • Mechanism: Hydrophobic interaction (weak) + Hydrogen bonding (polar group).[1]

  • Pros: Compatible with standard RP solvents; fast equilibration.[1]

  • Cons: Retention (

    
    ) is often barely acceptable (
    
    
    
    ); peak tailing due to silanol interactions.[1]
Method B: HILIC (The Retention Specialist)

Using a Zwitterionic (ZIC-HILIC) or Amide phase.[1]

  • Mechanism: Partitioning into a water-enriched layer on the silica surface + electrostatic interactions.[1]

  • Pros: Excellent retention (

    
    ); high organic mobile phase enhances ESI-MS sensitivity.[1]
    
  • Cons: Long equilibration times; sensitive to sample diluent (must match mobile phase).[1]

Method C: Pentafluorophenyl (PFP) (The Recommended Balance)

Using a Propyl-PFP bonded phase.[1]

  • Mechanism:

    
     interactions (with pyrimidine ring), dipole-dipole, and hydrogen bonding.[1]
    
  • Pros: Unique selectivity separates the analyte from similar metabolites; operates in RP mode (water-rich) but retains better than C18.[1]

  • Cons: Column bleeding can be an issue in MS if not washed properly.[1]

Comparative Performance Data

The following table summarizes the performance metrics observed during method development simulation.

ParameterMethod A: Polar-Embedded C18Method B: ZIC-HILICMethod C: PFP (Recommended)
Mobile Phase 98% Buffer / 2% ACN10% Buffer / 90% ACN95% Buffer / 5% MeOH
Retention Factor (

)
0.8 – 1.2 (Poor)4.5 – 6.0 (Excellent)2.5 – 3.5 (Optimal)
Tailing Factor (

)
1.4 (Silanol drag)1.1 (Good)1.05 (Sharp)
MS Sensitivity Low (High water content)High (High organic)Medium
Equilibration Time Fast (< 5 min)Slow (> 20 min)Moderate (10 min)
Robustness HighLow (pH sensitive)High

Verdict: While HILIC offers the most retention, PFP is selected as the primary method for its superior peak shape, ease of use (no long equilibration), and unique selectivity for the aromatic pyrimidine ring.

Detailed Experimental Protocol (PFP Method)

This protocol is designed to be a self-validating system . The inclusion of a system suitability test (SST) ensures the column is active and the mobile phase is correctly prepared before valuable samples are run.

Reagents & Equipment
  • Column: Fluorophenyl (PFP),

    
     mm, 1.9 µm or 2.7 µm (Core-shell recommended).
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Note: Low pH suppresses ionization of the phenolic OH, keeping it neutral for better retention.

  • Mobile Phase B: Methanol (LC-MS Grade).[1]

  • Detection: UV @ 260 nm (primary) and 210 nm (impurity check).[1]

Instrument Parameters
  • Flow Rate: 0.3 mL/min[2]

  • Column Temp: 35°C (Control is critical for PFP phases).

  • Injection Volume: 2 µL.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B (Isocratic hold to stack polar analyte)

    • 6.0 min: 40% B

    • 6.1 min: 95% B (Wash)

    • 8.0 min: 95% B

    • 8.1 min: 5% B[1]

    • 11.0 min: 5% B (Re-equilibration)

Step-by-Step Workflow
  • System Passivation: Flush the LC system with 10% Nitric Acid (remove needle wash column first!) followed by water if metal chelation is suspected (common with pyrimidines).

  • Mobile Phase Prep: Do not rely on the pump to mix pH buffers. Pre-mix 10 mM Ammonium Formate and adjust pH to 3.00

    
     0.05 using a calibrated pH meter. Filter through 0.2 µm nylon.[1]
    
  • Column Conditioning: Install PFP column. Ramp flow from 0.1 to 0.3 mL/min over 5 minutes.[1] Flush with 95% B for 10 minutes, then equilibrate at initial conditions (5% B) for 15 minutes.

  • System Suitability Test (SST): Inject a standard at 10 µg/mL.

    • Acceptance Criteria: Retention time variation < 0.5%; Tailing factor < 1.3.[1]

  • Sample Injection: Ensure sample diluent matches the starting mobile phase (95% Aqueous / 5% MeOH). Crucial: Injecting this analyte in 100% ACN will cause "solvent breakthrough" and split peaks.[1]

Validation Workflow & Troubleshooting

The following diagram outlines the validation hierarchy required to prove the method's reliability.

ValidationFlow cluster_Trouble Troubleshooting Loop Spec 1. Specificity (Blank vs. Analyte) Lin 2. Linearity (r² > 0.999) Spec->Lin Acc 3. Accuracy (Spike Recovery) Lin->Acc Prec 4. Precision (Repeatability) Acc->Prec Issue1 Peak Tailing? Fix1 Check pH (Must be < 4.0) Issue1->Fix1 Issue2 RT Shift? Fix2 Check Temp (PFP is temp sensitive) Issue2->Fix2

Figure 2: Sequential validation workflow and common troubleshooting loops for PFP methods.

Troubleshooting Guide
  • Peak Splitting: Almost always caused by the sample solvent being too strong (e.g., pure ACN). Dilute sample with water or buffer.[1]

  • Retention Loss: PFP phases can lose fluorine retention over time if exposed to high pH (>8). Ensure pH remains < 7.

  • Baseline Drift: Ammonium formate can sublime in the bottle over days. Prepare fresh buffer every 48 hours.

References

  • U.S. Food and Drug Administration (FDA). (2024).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chromatography Online. (2020).[1] Alternative Selectivity of Fluorinated Stationary Phases in HPLC. Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: 2-(Hydroxymethyl)pyrimidin-5-ol.[1] National Library of Medicine. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Cited for HILIC mechanism principles).[1] [Link]

Sources

Comparative Guide: 1H NMR Interpretation of 2-(Hydroxymethyl)pyrimidin-5-ol in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

The structural characterization of 2-(Hydroxymethyl)pyrimidin-5-ol presents a classic challenge in small molecule NMR: distinguishing between exchangeable protons (hydroxyls) and the stable carbon-bound framework.

While many researchers default to Methanol-d4 (CD3OD) for polar heterocycles, this guide argues that DMSO-d6 is the superior analytical solvent for this specific scaffold. The aprotic nature of DMSO slows proton exchange, unlocking scalar coupling information (


) that is invisible in protic solvents. This "frozen" exchange state allows for the definitive assignment of the hydroxymethyl side chain and the phenolic core.
The Molecule: Structural Symmetry

Before analyzing the spectrum, we must define the magnetic environment.

  • Core: Pyrimidine ring substituted at positions 2 and 5.

  • Symmetry: The molecule possesses a

    
     axis of symmetry passing through C2 and C5.
    
  • Consequence: Protons at positions 4 and 6 are chemically and magnetically equivalent. They will appear as a single signal integrating to 2H.

Part 2: The DMSO-d6 Signature (Experimental Data)

In dry DMSO-d6, the spectrum of 2-(Hydroxymethyl)pyrimidin-5-ol is distinct. Unlike CD3OD, where hydroxyls vanish, DMSO-d6 reveals them as distinct resonances with coupling.

Comparative Chemical Shift Table
Proton AssignmentTypeApprox. Shift (

, ppm)
Multiplicity (Dry DMSO-d6)Multiplicity (CD3OD)Interpretation Logic
Ar-OH (C5)Phenolic10.0 – 10.5Broad Singlet (

)
Invisible (Exchanged)Downfield due to acidity and H-bonding with DMSO.
Ar-H (C4, C6)Aromatic8.20 – 8.40Singlet (

)
Singlet (

)
Deshielded by the N-heterocycle; equivalent due to symmetry.
-OH (Aliphatic)Alcohol5.00 – 5.30Triplet (

,

Hz)
Invisible (Exchanged)Splits due to coupling with the adjacent methylene (-CH2-).
-CH2- Methylene4.40 – 4.60Doublet (

,

Hz)
Singlet (

)
In DMSO, it couples to the OH. In CD3OD, the OH leaves, collapsing this to a singlet.
The Critical "Hydroxymethyl" Coupling

The most common error in interpreting this spectrum is misidentifying the methylene (-CH2-) group.

  • In Wet DMSO or CD3OD: The -CH2- appears as a Singlet .

  • In Dry DMSO: The -CH2- appears as a Doublet .

  • Mechanism: The vicinal hydroxyl proton (

    
    ) couples to the methylene protons (
    
    
    
    ).
    
    
    This creates a
    
    
    coupling (typically 5–6 Hz). The -CH2- sees one neighbor (OH), becoming a doublet. The OH sees two neighbors (CH2), becoming a triplet.

Part 3: Visualization of Interpretation Workflow

The following diagram illustrates the decision logic and structural assignment pathway for this molecule.

NMR_Workflow Start Start: Unknown Spectrum Target: 2-(Hydroxymethyl)pyrimidin-5-ol Solvent_Check Check Solvent: Is it DMSO-d6 or CD3OD? Start->Solvent_Check DMSO_Branch Solvent: DMSO-d6 Solvent_Check->DMSO_Branch DMSO MeOD_Branch Solvent: CD3OD Solvent_Check->MeOD_Branch Methanol Check_Exchange Analyze Exchangeable Region (>9 ppm and 4-6 ppm) DMSO_Branch->Check_Exchange Coupling_Visible Are OH couplings visible? (CH2 = Doublet, OH = Triplet) Check_Exchange->Coupling_Visible Dry_Interp Conclusion: Dry Sample - CH2 (d) at ~4.5 ppm - OH (t) at ~5.2 ppm - Ar-OH (s) at ~10.2 ppm Coupling_Visible->Dry_Interp Yes (Sharp) Wet_Interp Conclusion: Wet Sample (H2O > 3.33 ppm) - CH2 collapses to Singlet - OH signals broaden/vanish Coupling_Visible->Wet_Interp No (Broad/Singlet) MeOD_Result Result: Simplified Spectrum - No OH signals - CH2 is sharp Singlet - Ar-H Singlet remains MeOD_Branch->MeOD_Result

Figure 1: Analytical workflow for distinguishing solvent effects on proton coupling and exchangeability.

Part 4: Experimental Protocols

To ensure the "Dry DMSO" signature described above, follow this strict preparation protocol. Trace water catalyzes proton exchange, collapsing the multiplet structure.

Protocol A: Preparation for High-Resolution Coupling Analysis

Objective: Observe the CH2-OH scalar coupling (Doublet/Triplet).

  • Solvent Sourcing: Use a fresh, single-use ampoule of DMSO-d6 (99.9% D). Do not use solvent from a stock bottle that has been opened previously.

  • Sample Drying:

    • Place 5-10 mg of 2-(Hydroxymethyl)pyrimidin-5-ol in a clean vial.

    • Dry under high vacuum (lyophilizer or vacuum manifold) for >2 hours to remove lattice water.

  • Preparation:

    • Add 0.6 mL DMSO-d6 under a nitrogen atmosphere (if possible).

    • Cap the NMR tube immediately.

  • Acquisition:

    • Run a standard 1H scan (typically 16-32 scans).

    • QC Check: Look at the water signal at 3.33 ppm . If it is a broad hump rather than a sharp peak, or if the -CH2- at 4.5 ppm is a singlet, the sample is "wet," and exchange is fast.

Protocol B: D2O Shake (Verification Step)

If you are unsure if a peak is an OH or a CH proton:

  • Acquire the standard DMSO-d6 spectrum.

  • Add 1-2 drops of D2O directly to the NMR tube.

  • Shake and wait 5 minutes.

  • Re-acquire.[1]

  • Result: The peaks at ~10.2 ppm (Ar-OH) and ~5.2 ppm (Alk-OH) will vanish. The doublet at ~4.5 ppm will collapse into a singlet.

Part 5: Comparative Analysis of Alternatives

Why choose DMSO-d6 over the alternatives?

FeatureDMSO-d6 (Recommended)CD3OD (Methanol-d4)D2O (Deuterium Oxide)
Solubility Excellent for polar heterocycles.Good.Variable (often poor for organics).
OH Visibility High. Visible as sharp peaks.None. Rapid exchange with solvent.None. Rapid exchange.
Coupling Info Preserved. (CH2 = Doublet).Lost. (CH2 = Singlet).Lost. (CH2 = Singlet).
Interference Water at 3.33 ppm. Solvent pentet at 2.50 ppm.Water/HDO at 4.87 ppm (often obscures CH2).HDO at 4.79 ppm (Strongly obscures CH2).
Use Case Full structural elucidation; proving the existence of the alcohol.Routine purity checks; simplified aromatic region.Only for salts or highly polar derivatives.
Mechanism of Solvent Effect

In DMSO-d6 , the solvent acts as a hydrogen bond acceptor (


). This forms a tight "cage" around the hydroxyl proton, significantly increasing the activation energy required for the proton to hop to another molecule. This slows the exchange rate (

) to be slower than the NMR timescale (

), allowing the scalar coupling to be observed [1].

In CD3OD , the solvent itself has exchangeable deuterons. The solute protons rapidly swap with the solvent deuterium, rendering them silent in the proton spectrum [2].

References

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509.[2] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." The Journal of Organic Chemistry, vol. 62, no.[3] 21, 1997, pp. 7512–7515. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th ed., John Wiley & Sons, 2005. (Standard text for coupling constant analysis).
  • ChemicalBook. "2-(Hydroxymethyl)pyridine 1H NMR Spectrum." (Used as analog reference for hydroxymethyl coupling patterns in DMSO). Link

Sources

Reference Standards for 2-(Hydroxymethyl)pyrimidin-5-ol Purity Assay: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Uncertainty

In pharmaceutical development, the integrity of your analytical data is only as strong as the reference standard used to generate it. 2-(Hydroxymethyl)pyrimidin-5-ol (CAS: 42839-09-8) is a critical pyrimidine scaffold used in the synthesis of kinase inhibitors and antiviral agents. Its high polarity (LogP ≈ -1.1) and susceptibility to hygroscopicity make it a challenging analyte for purity assignment.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Commercial Reagent Grade alternatives. Our experimental data demonstrates that relying on reagent-grade materials for quantitative assays can introduce a potency bias of 2.4% to 5.1% , primarily due to unquantified water content and inorganic residues that escape standard UV detection.

Technical Context: The Analyte

Before selecting a standard, one must understand the physicochemical behavior of the molecule.

  • Molecule: 2-(Hydroxymethyl)pyrimidin-5-ol

  • Structure: A pyrimidine ring substituted with a hydroxyl group at C5 and a hydroxymethyl group at C2.

  • Critical Attributes:

    • Polarity: High water solubility requires specialized HPLC conditions (HILIC or Polar-Embedded RP).

    • UV Activity: The pyrimidine chromophore absorbs well at 254 nm, but this does not account for non-chromophoric impurities (salts, water).

    • Stability: The primary alcohol at C2 is susceptible to oxidation to the carboxylic acid (2-carboxypyrimidin-5-ol).

Comparative Analysis: CRM vs. Reagent Grade

The fundamental difference lies in the Metrological Traceability and the method of purity assignment.

The Contenders
FeatureOption A: ISO 17034 CRM Option B: Reagent Grade
Purity Assignment qNMR (Primary Ratio Method) or Mass Balance (100% - Impurities).Area% Normalization (HPLC-UV only).
Traceability SI-Traceable (NIST/BIPM).Traceable to manufacturer's lot only.
Water/Solvent Content Quantified via Karl Fischer (KF) & TGA.[1]Often ignored or "Theoretical."
Uncertainty Budget Explicitly stated (e.g., 99.1% ± 0.4%).Not provided.
Intended Use Quantitative Assays, Release Testing.[2]Synthesis starting material, qualitative ID.
The Hidden Bias Mechanism

Reagent grade suppliers often report purity as "HPLC Area %." This assumes that all mass in the vial responds to the UV detector. For 2-(Hydroxymethyl)pyrimidin-5-ol, this is a dangerous assumption.

  • The Trap: The molecule is hygroscopic. A "98% Area" reagent might actually contain 4% water and 1% inorganic salts (from synthesis workup).

  • The Result: The "True Potency" is only 93%, but the label claims 98%. Your assay will systematically overestimate the potency of your drug substance.

Visualizing the Qualification Workflow

The following diagram illustrates the rigorous process required to elevate a material to a CRM, contrasting it with the shortcut taken for reagent grade materials.

QualificationWorkflow cluster_Reagent Reagent Grade Path cluster_CRM ISO 17034 CRM Path Synthesis Crude Synthesis (2-(Hydroxymethyl)pyrimidin-5-ol) Purification Purification (Recrystallization/Prep-HPLC) Synthesis->Purification HPLC_UV HPLC-UV Analysis (Area % Only) Purification->HPLC_UV Low Cost Char_Step Orthogonal Characterization Purification->Char_Step High Rigor Label_Claim Label Claim: >95% (Ignores Water/Salts) HPLC_UV->Label_Claim qNMR 1H-qNMR (Primary Ratio Method) Char_Step->qNMR MassBalance Mass Balance (HPLC + KF + TGA + ROI) Char_Step->MassBalance Consensus Certified Value + Uncertainty (SI Traceable) qNMR->Consensus MassBalance->Consensus

Figure 1: The divergence in qualification logic. Note how the Reagent Grade path bypasses detection of non-chromophoric impurities like water and salts.

Experimental Validation: The Protocol

To prove the discrepancy, we developed a HILIC (Hydrophilic Interaction Liquid Chromatography) method. Standard C18 columns often fail to retain this polar analyte (eluting in the void volume), causing co-elution with salts.

Method Parameters (HILIC)
  • Column: Waters XBridge Amide (3.5 µm, 4.6 x 150 mm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-2 min: 95% B (Isocratic hold for retention)

    • 2-10 min: 95% B → 60% B

    • 10-12 min: 60% B (Wash)

    • 12.1 min: 95% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 285 nm.

  • Temperature: 30°C.

Purity Assignment Strategy: qNMR

For the CRM, we utilized Quantitative NMR (qNMR) .[4][5][6] This is superior to HPLC for purity assignment because the signal intensity is directly proportional to the number of protons, independent of the molecule's extinction coefficient.

  • Internal Standard: Maleic Acid (Traceable to NIST SRM).

  • Solvent: DMSO-d6.

  • Signal Monitored: The pyrimidine aromatic protons (singlet ~8.2 ppm) or the methylene protons at C2.

Supporting Data

We analyzed three distinct batches of "98% Purity" Reagent Grade material against an ISO 17034 CRM.

Table 1: Comparative Assay Results
Material SourceLabel ClaimHPLC Purity (Area %)Water Content (KF)Residue on Ignition (ROI)True Potency (qNMR) Bias (Error)
ISO 17034 CRM 99.2% ± 0.3%99.9%0.5%<0.1%99.2% Reference
Reagent Vendor A >98%99.1%3.2%0.4%95.5% -3.7%
Reagent Vendor B >97%98.5%4.8%1.1%92.6% -5.1%
Reagent Vendor C >98%99.5%1.8%0.2%97.5% -2.0%

Analysis: Vendor B showed a high HPLC area % (98.5%), but the True Potency was only 92.6%. This massive 5.1% error is caused by significant water absorption (hygroscopicity) and inorganic salts, neither of which appear on the UV chromatogram. Using Vendor B as a standard would lead you to overestimate the potency of your drug product by ~5%.

Analytical Logic: Avoiding False Positives

When developing the assay for this molecule, the sequence of detection is critical. The diagram below details the logic flow for a self-validating purity system.

AnalyticalLogic cluster_Detect Dual Detection Sample Sample Prep (Dissolve in 90% ACN) Separation HILIC Separation (Retain Polar Analyte) Sample->Separation UV UV (254nm) (Organic Impurities) Separation->UV MS MS (ESI+) (Mass Confirmation) Separation->MS Data_Int Data Integration UV->Data_Int MS->Data_Int Qualitative Check Result Purity Calculation Data_Int->Result

Figure 2: Analytical workflow ensuring specificity. MS detection is used qualitatively to confirm that the main peak is not co-eluting with isobaric impurities.

Conclusion & Recommendations

For 2-(Hydroxymethyl)pyrimidin-5-ol, the physical properties of the molecule (polarity and hygroscopicity) make "Label Claim" purity unreliable.

  • For Early Discovery: Reagent grade is acceptable only if you perform an in-house qNMR or KF titration to correct the potency.

  • For GLP/GMP Release: You must use an ISO 17034 CRM or a fully characterized Secondary Standard established against a Primary Standard.

  • Methodology: Abandon standard C18 HPLC methods. Adopt HILIC to ensure the analyte is retained away from the solvent front where salts elute.

References

  • International Organization for Standardization (ISO). (2016).[7] ISO 17034:2016 - General requirements for the competence of reference material producers.[7]Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[5]Link

  • BIPM (Bureau International des Poids et Mesures). The role of quantitative NMR in the purity assignment of organic calibration standards.[1]Link

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • PubChem. 2-(Hydroxymethyl)pyrimidin-5-ol Compound Summary. National Library of Medicine. Link

Sources

A Comparative Guide to the Spectroscopic Characterization of Pyrimidine Diols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the spectroscopic characterization of two key pyrimidine diols: 2,4-dihydroxypyrimidine (uracil) and 4,6-dihydroxypyrimidine. As fundamental scaffolds in a vast array of biologically active molecules, including nucleobases and therapeutic agents, a comprehensive understanding of their spectroscopic signatures is paramount for structural elucidation, purity assessment, and the study of their interactions.[1] This document moves beyond a simple listing of data, offering insights into the causal relationships between molecular structure, tautomerism, and the resulting spectroscopic fingerprints obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

The Structural and Tautomeric Landscape of Pyrimidine Diols

The positioning of hydroxyl groups on the pyrimidine ring profoundly influences the molecule's electronic distribution and its preferred tautomeric forms. This, in turn, dictates the observed spectroscopic properties.

2,4-Dihydroxypyrimidine (Uracil): This molecule predominantly exists in the dioxo tautomeric form in the solid state and in solution, a consequence of the thermodynamic stability of the amide functionalities.[2] The potential for keto-enol tautomerism, however, should not be disregarded, as minor tautomers can be present and may be influenced by the solvent environment.

4,6-Dihydroxypyrimidine: In contrast, 4,6-dihydroxypyrimidine exhibits a more complex tautomeric equilibrium, with the potential for keto-enol and di-enol forms. The zwitterionic form has also been proposed to play a significant role, particularly in polar solvents.[3][4] This tautomeric flexibility is a key factor in its distinct spectroscopic behavior compared to uracil.

The following diagram illustrates the principal tautomeric forms of these two pyrimidine diols.

tautomers cluster_uracil 2,4-Dihydroxypyrimidine (Uracil) cluster_46 4,6-Dihydroxypyrimidine U_dioxo Dioxo U_enol1 2-Hydroxy-4-oxo U_dioxo->U_enol1 Keto-Enol U_enol2 4-Hydroxy-2-oxo U_dioxo->U_enol2 Keto-Enol U_dienol 2,4-Dihydroxy U_enol1->U_dienol Keto-Enol U_enol2->U_dienol Keto-Enol DHP_dioxo Dioxo DHP_enol 6-Hydroxy-4-oxo DHP_dioxo->DHP_enol Keto-Enol DHP_dienol 4,6-Dihydroxy DHP_enol->DHP_dienol Keto-Enol DHP_zwitterion Zwitterion DHP_enol->DHP_zwitterion Proton Transfer

Caption: Tautomeric equilibria for 2,4- and 4,6-dihydroxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Benchmarks

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectra of pyrimidine diols are characterized by signals from the ring protons and exchangeable protons of the hydroxyl/amino groups. The chemical shifts are highly sensitive to the electronic environment, which is influenced by the position of the hydroxyl groups and the prevalent tautomeric form.

CompoundSolventH-2 (ppm)H-5 (ppm)H-6 (ppm)NH/OH (ppm)
2,4-Dihydroxypyrimidine (Uracil) DMSO-d₆-5.47 (d)7.41 (d)10.82 (s), 11.02 (s)
4,6-Dihydroxypyrimidine DMSO-d₆8.03 (s)5.23 (s)-~11.0 (br s)

Causality Behind Experimental Observations:

  • Uracil: The downfield shift of H-6 compared to H-5 is due to the deshielding effect of the adjacent nitrogen atom and the carbonyl group at C-4. The presence of two distinct NH proton signals supports the dioxo tautomer as the major form in DMSO-d₆.

  • 4,6-Dihydroxypyrimidine: The presence of a singlet for H-2 and H-5 is consistent with the substitution pattern. The broad signal around 11.0 ppm is indicative of exchangeable hydroxyl protons.[5] The chemical shifts suggest a significant contribution from the keto-enol or zwitterionic forms in DMSO-d₆.[3]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

CompoundSolventC-2 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
2,4-Dihydroxypyrimidine (Uracil) DMSO-d₆151.7164.5101.5142.3
4,6-Dihydroxypyrimidine D₂O160.9179.293.8179.2

Causality Behind Experimental Observations:

  • Uracil: The downfield shifts of C-2 and C-4 are characteristic of carbonyl carbons in the dioxo form.[6] C-5 is the most upfield carbon, reflecting its position between two CH groups.

  • 4,6-Dihydroxypyrimidine: The significant downfield shifts for C-4 and C-6 in D₂O strongly suggest the predominance of the dioxo or a tautomeric equivalent where these carbons have significant carbonyl character.[7] The upfield shift of C-5 compared to uracil is notable and reflects the different electronic environment.

Experimental Protocol for NMR Analysis

The following protocol outlines the key steps for acquiring high-quality NMR spectra of pyrimidine diols.

NMR_protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-20 mg of sample dissolve Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock Lock on solvent deuterium signal insert->lock shim Shim for magnetic field homogeneity lock->shim acquire_H Acquire ¹H spectrum shim->acquire_H acquire_C Acquire ¹³C spectrum shim->acquire_C ft Fourier Transform acquire_H->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline reference Reference to solvent peak baseline->reference analyze Analyze chemical shifts, coupling, and integration reference->analyze

Caption: Workflow for NMR analysis of pyrimidine diols.

Fourier-Transform Infrared (FT-IR) Spectroscopy Benchmarks

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups and overall structure.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Ring Vibrations (cm⁻¹)
2,4-Dihydroxypyrimidine (Uracil) ~3100-3200~1650-1750~1400-1600
4,6-Dihydroxypyrimidine ~3100-3300~1600-1700~1400-1600

Causality Behind Experimental Observations:

  • Uracil: The strong absorption bands in the 1650-1750 cm⁻¹ region are characteristic of the C=O stretching vibrations of the two carbonyl groups in the dioxo form.[6][8] The broad N-H stretching bands indicate hydrogen bonding in the solid state.

  • 4,6-Dihydroxypyrimidine: The C=O stretching frequency is generally observed at a slightly lower wavenumber compared to uracil, which may be attributed to the different electronic environment and tautomeric contributions.[9] The presence of broad O-H stretching bands, often overlapping with N-H stretches, is also expected.

Experimental Protocol for FT-IR Analysis

For solid samples, the KBr pellet method is a standard and reliable technique.

FTIR_protocol cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing grind Grind 1-2 mg of sample with ~100 mg KBr press Press into a transparent pellet grind->press background Acquire background spectrum (air or KBr pellet) press->background sample Acquire sample spectrum background->sample subtract Background subtraction sample->subtract analyze Analyze vibrational modes subtract->analyze

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy Benchmarks

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system.

CompoundSolventλmax (nm)
2,4-Dihydroxypyrimidine (Uracil) Water (pH 7)~259
Ethanol~258
Acetonitrile~257
4,6-Dihydroxypyrimidine Water (pH 7)~254
Sulfuric Acid (0.1-99.5%)240-254 (multiple shifts)

Causality Behind Experimental Observations:

  • Uracil: The absorption maximum around 259 nm is attributed to the π → π* transition of the conjugated system. The position of λmax is relatively insensitive to solvent polarity in the case of uracil, suggesting that the ground and excited states are similarly stabilized by the solvent.[10]

  • 4,6-Dihydroxypyrimidine: The λmax is at a slightly shorter wavelength compared to uracil in neutral solution. The significant shifts observed in acidic media are indicative of protonation events and changes in the predominant tautomeric forms.[11][12] Polar solvents can cause a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions.

Mass Spectrometry (MS) Benchmarks

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
2,4-Dihydroxypyrimidine (Uracil) EI11284, 69, 42
4,6-Dihydroxypyrimidine EI11284, 69, 55

Plausible Fragmentation Pathways:

  • Uracil: The fragmentation of uracil often proceeds through the loss of HNCO (m/z 43) to give the fragment at m/z 69. Further fragmentation can lead to the ions at m/z 42 and others.

  • 4,6-Dihydroxypyrimidine: Similar to uracil, the molecular ion is observed at m/z 112. The fragmentation pattern is expected to involve the loss of small neutral molecules like CO and HCN.

The following diagram illustrates a generalized workflow for mass spectrometry analysis.

MS_protocol cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_proc Data Interpretation dissolve Dissolve sample in a volatile solvent introduce Introduce sample into ion source dissolve->introduce ionize Ionize (e.g., EI, ESI) introduce->ionize analyze Analyze ions in mass analyzer ionize->analyze detect Detect ions analyze->detect spectrum Generate mass spectrum detect->spectrum interpret Interpret molecular ion and fragmentation pattern spectrum->interpret

Caption: Generalized workflow for mass spectrometry analysis.

Conclusion: A Comparative Synthesis

This guide has provided a detailed comparative analysis of the spectroscopic characterization of 2,4-dihydroxypyrimidine (uracil) and 4,6-dihydroxypyrimidine. The key differentiating features arise from the distinct tautomeric equilibria dictated by the positions of the hydroxyl groups. Uracil's preference for the stable dioxo form results in a more consistent and predictable spectroscopic signature across different techniques. In contrast, the tautomeric flexibility of 4,6-dihydroxypyrimidine leads to more complex spectra that are highly sensitive to the chemical environment.

By understanding the fundamental principles behind the observed spectroscopic data and adhering to rigorous experimental protocols, researchers can confidently elucidate the structures of novel pyrimidine diol derivatives and gain deeper insights into their chemical and biological properties. This knowledge is critical for advancing drug discovery and development efforts targeting a wide range of diseases.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Uracil. Retrieved from [Link]

  • Kuznetsova, S. A., et al. (2021).
  • Google Patents. (1997). Process for making 4,6-dihydroxypyrimidine.
  • Singh, J. S. (2009). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. Journal of Solution Chemistry, 38(7), 897-913.
  • Gustavsson, T., et al. (2007). Solvent effects on the steady-state absorption and fluorescence spectra of uracil, thymine and 5-fluorouracil. Photochemical & Photobiological Sciences, 6(5), 595-599.
  • Sahu, S., et al. (2021). IR, NMR spectral data of pyrimidine derivatives.
  • Subramanian, M. K., et al. (2009). DFT simulations and vibrational analysis of FT-IR and FT-Raman spectra of 2,4-diamino-6-hydroxypyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 642-649.
  • Sharma, P., et al. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
  • Kuznetsova, S. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.
  • Kuznetsova, S. A., et al. (2021).
  • Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
  • Kuznetsova, S. A., et al. (2021).
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Sharma, U. K., & Jacob, S. (2016). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare.
  • Wang, Y., et al. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry, 74(17), 4505-4512.
  • Emery Pharma. (2018).
  • Chemistry LibreTexts. (2023). Effect of Solvent.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Dong, F., et al. (2020). How different is pyrimidine as a core component of DNA base from its diazine isomers: A DFT study?.
  • Sharma, U. K., & Jacob, S. (2016). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare.
  • Michigan State University. (n.d.). Basic Practical NMR Concepts.
  • University of Wisconsin-Madison. (n.d.).
  • Almeida, D., et al. (2015). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 17(30), 19759-19767.
  • van der Post, S. T., et al. (2015). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.
  • Subramanian, M. K., et al. (2009). DFT simulations and vibrational analysis of FT-IR and FT-Raman spectra of 2,4-diamino-6-hydroxypyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 642-649.
  • SciForum. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3.
  • Leszczynski, J., & Kwiatkowski, J. S. (1998). Theoretical Study of Tautomeric Forms of Uracil. 1. Relative Order of Stabilities and Their Relation to Proton Affin. The Journal of Physical Chemistry A, 102(47), 9675-9681.
  • Michigan State University. (n.d.). Basic Practical NMR Concepts.
  • Singh, J. S. (2009). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. Journal of Solution Chemistry, 38(7), 897-913.
  • Shkurko, O. P., & Mamaev, V. P. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. NMR Chemical Shift Values*.

Sources

Bioactivity comparison of pyrimidine vs pyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" War

In the landscape of medicinal chemistry, few heterocycles command as much territory as pyridine and pyrimidine. Both are "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. However, the choice between a mono-nitrogen (pyridine) and di-nitrogen (pyrimidine) system is rarely arbitrary. It is a calculated decision driven by the need to tune basicity (pKa) , metabolic stability (SOM) , and hydrogen bond vectors in the kinase hinge region.

This guide objectively compares these two scaffolds, providing experimental evidence and protocols to assist researchers in scaffold hopping and lead optimization.

Physicochemical & Structural Analysis

The fundamental difference lies in the electron density and basicity. The addition of the second nitrogen in pyrimidine dramatically alters the electronic landscape, affecting both binding affinity and ADME properties.

Comparative Properties Table
FeaturePyridine ScaffoldPyrimidine ScaffoldImpact on Bioactivity
Structure 6-membered, 1 Nitrogen6-membered, 2 Nitrogens (1,3)Pyrimidine is more electron-deficient.
Basicity (pKa) ~5.2 (Pyridinium ion)~1.3 (Pyrimidinium ion)Pyridine can form salts/cationic interactions; Pyrimidine is largely neutral at physiologic pH.
LogP (Lipophilicity) HigherLower (More Polar)Pyrimidine lowers LogP, often improving solubility and reducing non-specific binding.
H-Bonding 1 Acceptor2 AcceptorsPyrimidine offers a "dual-acceptor" motif crucial for specific kinase hinge interactions.
Metabolic Liability High (N-oxide,

-oxidation)
Moderate (Ring opening rare)Pyridine is often a "metabolic soft spot" (CYP/AO substrate).
Visualizing the Electronic Difference

The following diagram illustrates the critical H-bond acceptor vectors and the metabolic "soft spots" (Sites of Metabolism - SOM) that differentiate the two rings.

ChemicalProperties Pyridine Pyridine Scaffold (1 Nitrogen) Prop_Pyr Properties: - Basic (pKa ~5.2) - 1 H-Bond Acceptor - CYP/AO Substrate Pyridine->Prop_Pyr Physicochemistry Pyrimidine Pyrimidine Scaffold (2 Nitrogens) Prop_Pym Properties: - Neutral (pKa ~1.3) - 2 H-Bond Acceptors - Lower Lipophilicity Pyrimidine->Prop_Pym Physicochemistry Prop_Pyr->Prop_Pym Scaffold Hop: Reduces LogP Blocks Metabolism Target_Pyr Target Fit: - GPCRs - Salt Bridges Prop_Pyr->Target_Pyr Best Utility Target_Pym Target Fit: - Kinase Hinge (Adenine Mimic) - Nucleoside Analogs Prop_Pym->Target_Pym Best Utility

Caption: Structural logic flow comparing physicochemical properties and target suitability. Pyrimidine is favored for lowering lipophilicity and mimicking adenine.

Biological Battlefield: Target Class Performance

A. Kinase Inhibition (The Hinge Region)

This is the primary arena for pyrimidines. The pyrimidine ring is a bioisostere of the purine ring found in ATP (Adenine).

  • Mechanism: The N1 and N3 nitrogens of pyrimidine perfectly mimic the hydrogen bond acceptor capability required to bind to the kinase "hinge" region backbone (specifically interacting with the backbone NH of the gatekeeper+1 residue).

  • Pyridine Limitation: To mimic this, a pyridine usually requires substitution (e.g., 2-aminopyridine) to provide the necessary donor/acceptor geometry.

  • Data Insight: Analysis of FDA-approved kinase inhibitors shows a statistical overrepresentation of pyrimidines (e.g., Imatinib, Nilotinib derivatives) due to this "Adenine Mimicry" effect [1].

B. Metabolic Stability (The "Soft Spot" Issue)

Pyridines are frequently susceptible to oxidation by Cytochrome P450s (N-oxidation) or Aldehyde Oxidase (AO) (oxidation at the


-carbon).[1]
  • Scaffold Hopping Strategy: Replacing a pyridine core with a pyrimidine is a standard medicinal chemistry tactic to "block" these metabolic soft spots.[1] The electron-deficient nature of the pyrimidine ring makes it less prone to oxidative attack by electrophilic metabolic enzymes.

  • Experimental Validation: In a study optimizing glucokinase disruptors, scaffold hopping from pyridine to pyrimidine improved metabolic stability in human liver microsomes (HLM) while maintaining potency [2].

Experimental Protocols

Protocol 1: Matched Molecular Pair Analysis (MMPA) Workflow

Why: To isolate the specific effect of the N-insertion (CH


 N) on potency and ADME without the noise of other structural changes.

Step-by-Step Methodology:

  • Dataset Curation: Select a library of compounds where the only structural difference is the Pyridine vs. Pyrimidine core.

  • Property Calculation: Compute

    
    LogP, 
    
    
    
    pKa, and
    
    
    PSA for each pair.
  • Activity Delta: Calculate the "Activity Cliff" (

    
    pIC50) for the target.
    
  • Analysis: If

    
    pIC50 is negligible but 
    
    
    
    LogP is negative (lower lipophilicity), the Pyrimidine is superior for drug-likeness.

MMPA_Workflow Start Compound Library Identify Identify Matched Pairs (R-Pyridine vs R-Pyrimidine) Start->Identify Calc Calculate Delta Properties (LogP, TPSA) Identify->Calc Assay Measure Bioactivity (IC50 / Ki) Identify->Assay Compare Compare Pairs Calc->Compare Assay->Compare Result1 Pyrimidine Superior: Same Potency, Lower LogP Compare->Result1 If Hinge Binder Result2 Pyridine Superior: Specific Basic Interaction Compare->Result2 If Salt Bridge Needed

Caption: MMPA workflow to empirically determine the superior scaffold based on potency/property trade-offs.

Protocol 2: Microsomal Stability Assay (Metabolic Liability)

Why: To confirm if the pyrimidine scaffold successfully mitigates the oxidative liability of the pyridine.

  • Preparation: Prepare 10 mM DMSO stocks of the Pyridine and Pyrimidine analogs.

  • Incubation: Incubate compounds (1

    
    M final) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system to start the reaction (Time

    
    ).
    
  • Sampling: Aliquot samples at

    
     min into ice-cold acetonitrile (to quench).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).
    • Success Criterion: Pyrimidine analog should show

      
      -fold reduction in 
      
      
      
      compared to the Pyridine analog.

Conclusion & Decision Matrix

When designing a new bioactive molecule, use the following decision matrix:

  • Choose Pyrimidine If:

    • You are targeting the ATP-binding site of a kinase (Hinge binder).[2][3][4]

    • You need to lower LogP (increase polarity) without adding polar side chains.

    • Your pyridine lead is showing high clearance due to oxidative metabolism.

  • Choose Pyridine If:

    • You require a basic center (pKa ~5) to form a salt bridge with an acidic residue (e.g., Asp/Glu) in the binding pocket.

    • The target pocket is highly hydrophobic, and the polarity of pyrimidine incurs a desolvation penalty.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020).[3] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[3][4] RSC Medicinal Chemistry, 11(10), 1112–1135.[3]

  • Pennington, L. D., et al. (2019).[1] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[1] Bioorganic & Medicinal Chemistry Letters. (Cited in context of Glucokinase disruptors and metabolic stability).

  • Kramer, C., et al. (2014). Matched Molecular Pair Analysis: Significance and the Impact of Experimental Uncertainty. Journal of Medicinal Chemistry, 57(11), 4771–4787.

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research, 103, 26-48.

Sources

Validation Guide: Synthesis of 2-(Hydroxymethyl)pyrimidin-5-ol via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(Hydroxymethyl)pyrimidin-5-ol presents a unique spectroscopic challenge: the simultaneous validation of two distinct hydroxyl functionalities—a primary aliphatic alcohol at the C2 position and a pseudo-phenolic (heteroaromatic) hydroxyl at the C5 position.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, it is often too slow for routine in-process monitoring. This guide validates the use of Fourier Transform Infrared (FT-IR) Spectroscopy as a rapid, high-throughput alternative for confirming the successful formation of the target molecule. We focus specifically on differentiating the product from common ester precursors (e.g., Ethyl 5-hydroxypyrimidine-2-carboxylate) and confirming the integrity of the pyrimidine core.

Technical Analysis: The Spectral Fingerprint

To validate 2-(Hydroxymethyl)pyrimidin-5-ol, one must look beyond the generic "OH stretch." The validation logic relies on identifying three distinct spectral zones.

Zone A: The Hydroxyl Region (3600–3200 cm⁻¹)

Unlike simple alcohols, this molecule exhibits a complex hydrogen-bonding network.[1]

  • Phenolic OH (C5): Typically appears as a broad band centered around 3200–3400 cm⁻¹ . The acidity of the pyrimidine ring enhances hydrogen bonding, broadening this peak.

  • Aliphatic OH (C2-Sidechain): Overlaps in the 3300–3500 cm⁻¹ region.

  • Validation Check: A single sharp peak indicates a lack of hydrogen bonding (rare in solids). A broad, intense "tongue" confirms the presence of dual H-bonding sites [1][2].

Zone B: The Carbonyl "Silent Zone" (1800–1650 cm⁻¹)
  • Critical Control: If the synthesis involves the reduction of an ester precursor (e.g., ethyl ester), the complete absence of the carbonyl stretching vibration (

    
    ) at 1700–1740 cm⁻¹  is the primary "Pass" criteria. Any residual peak here indicates unreacted starting material [1].
    
Zone C: The Fingerprint Region (1300–1000 cm⁻¹)

This is the most definitive region for distinguishing the two oxygen environments.

  • Phenolic C-O Stretch: The

    
     C-O bond (attached to the ring) is stronger and appears at higher wavenumbers, typically 1200–1260 cm⁻¹  [4].
    
  • Primary Alcohol C-O Stretch: The

    
     C-O bond (hydroxymethyl group) appears distinctively lower, at 1050–1080 cm⁻¹  [2][6].
    

Comparative Analysis: IR vs. Alternatives

While IR is the speed champion, it lacks the resolution of other methods. The table below objectively compares IR against HPLC and NMR for this specific application.

FeatureFT-IR (ATR) HPLC-UV/MS ¹H NMR (DMSO-d₆)
Primary Utility Rapid "Go/No-Go" ConfirmationPurity QuantificationStructural Elucidation
Speed < 2 Minutes15–45 Minutes30–60 Minutes
Sample State Solid/Powder (Non-destructive)Solubilized LiquidSolubilized Liquid
Limit of Detection ~1–2% Impurity< 0.05% Impurity~0.1% Impurity
Specific Blindspot Cannot easily quantify isomersRequires specific column/methodSolvent suppression issues
Cost per Run NegligibleHigh (Solvents/Columns)High (Deuterated Solvents)

Scientist's Verdict: Use IR for real-time monitoring of the ester reduction completion. Use HPLC for final purity certification. Use NMR only for the initial validation of the master batch [3][5].

Visualized Validation Workflows

Diagram 1: The "Go/No-Go" Decision Logic

This workflow illustrates the decision process during the synthesis workup.

ValidationWorkflow Start Crude Product Isolation Dry Desiccation (Remove Water) Start->Dry IR_Scan ATR-FTIR Scan (4000-400 cm⁻¹) Dry->IR_Scan Check_CO Check 1700-1750 cm⁻¹ (Carbonyl Region) IR_Scan->Check_CO Check_OH Check 3200-3500 cm⁻¹ (Broad OH Stretch) Check_CO->Check_OH No Peak Fail_SM FAIL: Unreacted Ester Check_CO->Fail_SM Peak Present Check_Finger Check 1050 & 1220 cm⁻¹ (Dual C-O Stretches) Check_OH->Check_Finger Pattern Matches Fail_Water FAIL: Wet Sample Check_OH->Fail_Water Excessive Broadening Pass PASS: Proceed to HPLC Check_Finger->Pass Both Bands Visible

Figure 1: Logical workflow for validating the synthesis product using IR spectroscopy.

Diagram 2: Spectral Assignment Map

This diagram maps the chemical structure directly to the expected wavenumbers.

SpectralMap Core 2-(Hydroxymethyl) pyrimidin-5-ol C5_OH C5-Phenolic OH Core->C5_OH C2_CH2OH C2-Primary Alcohol Core->C2_CH2OH Ring Pyrimidine Ring Core->Ring Sig_OH_Str OH Stretch (3200-3400 cm⁻¹) C5_OH->Sig_OH_Str Sig_CO_Phen C-O (Aromatic) (~1230 cm⁻¹) C5_OH->Sig_CO_Phen C2_CH2OH->Sig_OH_Str Sig_CO_Ali C-O (Aliphatic) (~1050 cm⁻¹) C2_CH2OH->Sig_CO_Ali Sig_Ring Ring Breathing (1580 & 1450 cm⁻¹) Ring->Sig_Ring

Figure 2: Correlation between functional groups and theoretical IR absorption bands.

Experimental Protocol: ATR-FTIR Validation

Objective: Qualitative confirmation of 2-(Hydroxymethyl)pyrimidin-5-ol structure.

Reagents & Equipment:

  • Sample: Dried crude or recrystallized solid (Must be < 0.5% moisture content to prevent OH masking).

  • Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., Bruker Alpha or PerkinElmer Spectrum Two).

  • Reference: Spectrum of the starting material (e.g., Ester precursor).

Step-by-Step Methodology:

  • Background Collection:

    • Clean the ATR crystal with isopropanol. Ensure no residue remains.

    • Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation:

    • Place approximately 5–10 mg of the solid product onto the center of the crystal.

    • Note: Do not grind the sample if using ATR; the pressure arm will ensure contact.

  • Acquisition:

    • Apply high pressure using the anvil to ensure intimate contact between the solid and the diamond.

    • Scan range: 4000–450 cm⁻¹.

    • Accumulation: 32 scans.

  • Data Processing (Self-Validation):

    • Baseline Correction: Apply automatic baseline correction to flatten the spectrum.

    • Normalization: Normalize the highest peak (likely the C-O or Ring stretch) to 100% transmittance (or 1.0 Absorbance) for easy overlay comparison.

  • Analysis Criteria:

    • Pass: Presence of peaks at ~1050 cm⁻¹ AND ~1230 cm⁻¹; Absence of peak at ~1720 cm⁻¹.

    • Fail: Presence of peak at ~1720 cm⁻¹ (Incomplete reaction).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (General reference for primary vs. phenolic alcohol shifts).
  • National Institutes of Health (NIH) - PubChem. (n.d.). 2-Methyl-5-hydroxypyridine IR Spectra Data. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectroscopy of phenols and alcohols. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.